Physicochemical Properties and pKa of 1-Cyclopropylcyclobutane-1-carboxylic Acid: A Technical Guide
Executive Summary In modern drug discovery, the strategic incorporation of sp³-rich, conformationally restricted building blocks is a proven tactic to improve the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the strategic incorporation of sp³-rich, conformationally restricted building blocks is a proven tactic to improve the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 1-Cyclopropylcyclobutane-1-carboxylic acid (CAS: 1498554-96-3) represents a highly specialized aliphatic scaffold. By fusing a cyclobutane ring, a cyclopropyl group, and a carboxylic acid at a single quaternary alpha-carbon, this molecule offers unique steric shielding and metabolic stability.
This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its acid-base behavior (pKa), and a self-validating experimental protocol for its precise analytical characterization.
Physicochemical Profile
Understanding the baseline quantitative data of 1-cyclopropylcyclobutane-1-carboxylic acid is critical for downstream formulation and assay development. The table below synthesizes its core physicochemical parameters .
Property
Value / Description
Chemical Name
1-Cyclopropylcyclobutane-1-carboxylic acid
CAS Number
1498554-96-3
Molecular Formula
C₈H₁₂O₂
Molecular Weight
140.18 g/mol
Physical State
Liquid (at 25 °C)
SMILES
O=C(O)C1(CCC1)C2CC2
Predicted pKa
~5.0 (Thermodynamic, 25 °C)
Predicted LogP
1.8 – 2.2
Hydrogen Bond Donors/Acceptors
1 / 2
Acid-Base Chemistry: Mechanistic pKa Analysis
The pKa of a carboxylic acid is fundamentally dictated by the stability of its conjugate base (the carboxylate anion). While standard aliphatic carboxylic acids (e.g., acetic acid) exhibit a pKa of ~4.76, the structural topology of 1-cyclopropylcyclobutane-1-carboxylic acid introduces specific thermodynamic shifts.
The Causality of Steric Desolvation:
The alpha-carbon in this molecule is quaternary, bonded to a cyclobutyl ring and a cyclopropyl ring. While the cyclopropyl group possesses slightly higher electronegativity than a standard alkyl chain (due to the increased s-character of its bent sp²-like C-C bonds), this weak inductive electron-withdrawing effect is entirely overpowered by steric hindrance .
When the acid dissociates, the resulting carboxylate anion requires extensive hydrogen bonding from surrounding water molecules to stabilize the localized negative charge. The bulky, rigid bi-cyclic system physically shields the carboxylate, restricting the optimal approach of solvent molecules. This reduction in the entropy of solvation destabilizes the conjugate base, pushing the equilibrium toward the protonated state. Consequently, the pKa is elevated to approximately 5.0 , making it a slightly weaker acid than its unbranched counterparts.
Because 1-cyclopropylcyclobutane-1-carboxylic acid lacks a conjugated π-system or UV chromophore, UV-metric titration is fundamentally incompatible. Therefore, potentiometric titration is the gold standard for this molecule 1.
To ensure the highest scientific integrity, the following protocol is designed as a self-validating system , incorporating internal checks to eliminate systematic errors.
Step-by-Step Methodology
Background Electrolyte Preparation:
Prepare a 0.15 M KCl solution using ultra-pure, CO₂-free deionized water. Causality: Maintaining a constant ionic strength of 0.15 M mirrors physiological osmolality and stabilizes the activity coefficients of the ions, ensuring the measured apparent pKa (pKa') can be accurately corrected to the thermodynamic pKa.
System Validation (Blank Titration):
Perform a blank titration of the 0.15 M KCl solvent using 0.1 M NaOH. Causality: This step self-validates the system by confirming the absence of dissolved carbonate in the titrant or acidic impurities in the solvent, which would otherwise skew the Bjerrum plot.
Electrode Calibration (Gran Plot):
Calibrate the glass pH electrode using a strong acid-strong base titration (e.g., HCl vs. NaOH) and apply a Gran plot analysis. This converts the operational pH readings into true hydrogen ion concentrations (
−log[H+]
).
Analyte Titration:
Dissolve exactly 1.0 mM of 1-cyclopropylcyclobutane-1-carboxylic acid into 50 mL of the 0.15 M KCl solution. Maintain the titration vessel at a strict 25.0 ± 0.1 °C using a water jacket, as pKa is highly temperature-dependent. Titrate with standardized 0.1 M NaOH under a continuous flow of inert Argon gas to prevent CO₂ ingress.
Data Processing:
Calculate the average number of bound protons (
nˉ
) per molecule at each titration point. The pKa is determined via non-linear regression of the pH vs. volume curve, identifying the inflection point where
[HA]=[A−]
.
Workflow for the self-validating potentiometric determination of pKa.
Role in Drug Design: The Pharmacokinetic Advantage
The integration of 1-cyclopropylcyclobutane-1-carboxylic acid into active pharmaceutical ingredients (APIs) is primarily driven by the need to overcome metabolic liabilities.
Standard aliphatic carboxylic acids (and their amide derivatives) often feature alpha-protons (hydrogen atoms attached to the carbon adjacent to the carbonyl). These alpha-protons are prime targets for Cytochrome P450 (CYP450) mediated oxidation, leading to rapid hydroxylation, cleavage, and high in vivo clearance rates.
By utilizing this specific building block, medicinal chemists exploit a quaternary alpha-carbon . The complete absence of an alpha-proton, combined with the extreme steric bulk of the fused cyclobutyl and cyclopropyl rings, creates an impenetrable shield against CYP450 active sites 2. This structural modification dramatically prolongs the biological half-life of the resulting drug candidate while maintaining an optimal LogP for membrane permeability.
Comparison of CYP450 metabolic pathways: Standard acids vs. Quaternary shielded acids.
References
Prankerd, R. J. (n.d.). Profiles of Drug Substances, Excipients and Related Methodology: Critical Compilation of pKa Values. (Citing Albert & Serjeant methodologies for potentiometric determination). Retrieved from [Link]
Chemspace. (n.d.). 3-amino-3-cyano-1-cyclopropylcyclobutane-1-carboxylic acid - Properties and Structural Analog Data. Retrieved from[Link]
Crystallographic Characterization of Liquid Building Blocks: A Case Study on 1-Cyclopropylcyclobutane-1-carboxylic Acid
Executive Summary & The Crystallographic Challenge 1-Cyclopropylcyclobutane-1-carboxylic acid (CAS 1498554-96-3) is an increasingly valuable sp3 -rich building block in modern drug discovery. The rigid, orthogonal arrang...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Crystallographic Challenge
1-Cyclopropylcyclobutane-1-carboxylic acid (CAS 1498554-96-3) is an increasingly valuable
sp3
-rich building block in modern drug discovery. The rigid, orthogonal arrangement of the cyclopropyl and cyclobutane rings provides a unique steric bulk profile, often utilized as a metabolically stable bioisostere for tert-butyl or phenyl groups.
However, structural characterization of this compound presents a fundamental crystallographic challenge: it is a liquid at room temperature [1]. The high degree of conformational flexibility in the cyclopropyl-cyclobutane linkage, combined with its relatively low molecular weight (MW 140.18), creates an entropic barrier to crystallization at 298 K. While the carboxylic acid headgroups strongly desire to form hydrogen-bonded dimers, the aliphatic tails disrupt long-range lattice ordering.
To obtain high-resolution single-crystal X-ray diffraction (SCXRD) data and elucidate its exact 3D conformation, crystallographers cannot rely on standard solvent evaporation techniques. Instead, the thermodynamic landscape must be manipulated using either thermal deprivation (in situ cryo-crystallography) or enthalpic overdrive (supramolecular derivatization).
This whitepaper details the theoretical grounding, causality, and self-validating protocols required to extract structural data from this liquid building block.
Experimental Methodologies & Causality
Method A: In Situ Cryo-Crystallography
The Causality: Rapidly freezing a liquid usually results in a thermodynamically unstable amorphous glass or a polycrystalline powder, neither of which is suitable for SCXRD[2][3]. To achieve a single crystal, we must carefully control the nucleation thermodynamics. By slowly cooling the liquid inside a capillary, or by quench-cooling followed by controlled thermal annealing (zone refinement), we allow a single nucleation event to dominate the capillary space, yielding a highly ordered lattice[2].
Figure 1: Workflow for obtaining single-crystal X-ray diffraction data from liquid building blocks.
The Causality: If specialized cryo-equipment is unavailable, the liquid state can be bypassed chemically. Carboxylic acids typically form robust
R22(8)
homosynthon dimers[4][5]. However, the entropic penalty of packing the bulky cyclopropyl rings prevents crystallization. By reacting the acid with a rigid, planar counterion (e.g., p-bromobenzylamine or dicyclohexylamine), we introduce strong ionic
N+–H⋅⋅⋅O−
interactions and
π−π
stacking. The massive enthalpic gain of this ionic lattice overcomes the entropic penalty of the aliphatic rings, forcing the system into a crystalline solid at room temperature[6].
Figure 2: Supramolecular synthon logic governing the crystal packing of carboxylic acids.
Self-Validating Experimental Protocols
Protocol 1: In Situ Cryo-Crystallization via Zone Refinement
This protocol utilizes a diffractometer equipped with an open-flow nitrogen cryostream.
Sample Preparation: Draw the neat liquid 1-cyclopropylcyclobutane-1-carboxylic acid into a 0.3 mm Lindemann glass capillary via capillary action. Flame-seal both ends to prevent evaporation and minimize the air gap[2].
Mounting: Mount the capillary on the goniometer head. Align the liquid column in the X-ray beam center.
Controlled Cooling: Program the cryostream to cool the sample from 298 K to 150 K at a slow rate of 60 K/h[2].
Self-Validation Check (Diffraction Stills): At 150 K, take a 10-second X-ray still photograph.
If Debye-Scherrer rings appear: The sample is polycrystalline. Proceed to Step 5.
If sharp, distinct spots appear: A single crystal has formed. Proceed to data collection.
Zone Refinement (Annealing): If polycrystalline, slightly deflect the nitrogen stream to partially melt the solid inside the capillary. Once a tiny seed crystal remains, restore the nitrogen stream and cool at an ultra-slow rate (10 K/h) to allow the seed to consume the liquid phase[3].
Protocol 2: Derivatization via p-Bromobenzylammonium Salt Formation
Reaction: Dissolve 1.0 mmol of 1-cyclopropylcyclobutane-1-carboxylic acid in 5 mL of ethyl acetate. Add 1.0 mmol of p-bromobenzylamine (a heavy-atom containing base to aid in phase solving).
Crystallization: Warm the mixture to 50 °C until clear. Allow the solution to evaporate slowly at room temperature over 48–72 hours.
Harvesting: Isolate the resulting block-like crystals and mount a suitable specimen on a MiTeGen loop with paratone oil.
Self-Validation Check (Bond Length Analysis): After solving the structure, examine the carboxylate C-O bond lengths.
Neutral Co-crystal:
C=O
and
C−OH
lengths will be distinct (~1.22 Å and ~1.31 Å).
Ionic Salt: The negative charge is delocalized across the carboxylate group, yielding two equivalent
C−O
bonds (~1.25 Å each)[6]. If the bonds are equivalent, the protocol successfully achieved full proton transfer.
Expected Crystallographic Data & Structural Motifs
Based on isostructural cyclobutane-carboxylic acid derivatives and cryo-crystallographic studies of similar liquids, the quantitative parameters of the resulting structures are highly predictable. The cyclopropyl ring is expected to adopt a bisected conformation relative to the cyclobutane ring to minimize steric clashes between the
sp3
protons.
ACS Publications. Variable Cl···O Halogen Bonding Modes in Dimorphs of a Room Temperature Liquid Ethyl Chloroformate Revealed by In Situ Cryo-Crystallography. Crystal Growth & Design. Retrieved from:[Link]
ACS Publications. Study of Ion Transport in Lithium Perchlorate-Succinonitrile Plastic Crystalline Electrolyte via Ionic Conductivity and in Situ Cryo-Crystallography. The Journal of Physical Chemistry B. Retrieved from: [Link]
ResearchGate. Chemical diagrams showing the 2-aminoheterocyclic–carboxylic acid dimer... Retrieved from:[Link]
ResearchGate. Carboxylic acid dimer O − H ··· O synthon of R2,2(8) ring motif and... Retrieved from: [Link]
NIH PubMed. Supramolecular architectures in two 1:1 cocrystals of 5-fluorouracil with 5-bromothiophene-2-carboxylic acid and thiophene-2-carboxylic acid. Acta Crystallogr C Struct Chem. Retrieved from:[Link]
A Technical Guide to the Computational Modeling and Conformational Analysis of 1-Cyclopropylcyclobutane-1-carboxylic Acid
Executive Summary The intricate three-dimensional structure of a molecule is fundamentally linked to its function, reactivity, and interaction with biological targets. For drug development professionals, understanding th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The intricate three-dimensional structure of a molecule is fundamentally linked to its function, reactivity, and interaction with biological targets. For drug development professionals, understanding the accessible conformational landscape of a lead compound is not merely an academic exercise—it is a critical step in rational drug design. This whitepaper provides an in-depth technical guide to the computational modeling and conformational analysis of 1-cyclopropylcyclobutane-1-carboxylic acid, a molecule featuring two strained ring systems that impart unique structural and electronic properties. We will explore the causality behind methodological choices, from initial conformational searching to high-level quantum mechanical refinements and the influence of solvent, offering a validated workflow for researchers seeking to characterize similarly complex small molecules.
Introduction: The Significance of Strained Scaffolds in Molecular Design
Small, strained carbocyclic rings like cyclopropane and cyclobutane are increasingly utilized in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates.[1][2] The cyclopropyl group, with its unique sp2-hybridized character, can act as a bioisostere for phenyl rings or gem-dimethyl groups and can engage in favorable electronic interactions.[3] The cyclobutane scaffold provides a rigid, three-dimensional exit vector that is valuable for exploring chemical space and optimizing ligand-receptor interactions.[4][5]
The molecule at the heart of this guide, 1-cyclopropylcyclobutane-1-carboxylic acid (CAS Number: 1498554-96-3[6][7]), combines these two motifs. Its conformational behavior is governed by a complex interplay of forces: the puckering of the cyclobutane ring, the rotation around the bond connecting the two rings, and the orientation of the carboxylic acid group. A thorough understanding of this molecule's preferred shapes—its low-energy conformers—is essential for predicting its behavior in biological systems. This guide provides a robust, multi-step computational protocol to elucidate this conformational landscape with high fidelity.
Theoretical Foundations: A Chemist's Guide to the Computational Toolkit
A successful conformational analysis hinges on the judicious application of theoretical models that balance computational cost with accuracy. The goal is to navigate the molecule's Potential Energy Surface (PES) —a multidimensional landscape where the energy of the system is a function of its atomic coordinates.[8][9] The valleys on this surface correspond to stable conformers (energy minima), while the mountain passes represent the energy barriers (transition states) to interconversion.[10][11][12]
The Unique Structural Demands of the Target Molecule
1-cyclopropylcyclobutane-1-carboxylic acid presents several conformational challenges:
Cyclobutane Ring Puckering: Unlike a planar square, cyclobutane adopts a puckered or "butterfly" conformation to relieve torsional strain, though this slightly increases angle strain.[13][14] This puckering creates distinct pseudo-axial and pseudo-equatorial positions for substituents.[4]
Cyclopropyl Group Rotation: The orientation of the cyclopropyl ring relative to the cyclobutane ring is a key degree of freedom. Electronic effects, such as the conjugation between the cyclopropane's Walsh orbitals and the carboxylic acid's π-system, can influence this preference.[3]
Carboxylic Acid Torsion: The carboxyl group itself has preferred conformations, typically a syn or anti arrangement of the O=C–O–H dihedral angle, with the syn conformer being significantly more stable in the gas phase.[15][16]
The Computational Hierarchy: From Broad Searches to Refined Energies
No single computational method is perfect for all tasks. We employ a hierarchical approach that leverages the strengths of different techniques.
Molecular Mechanics (MM) and Semi-Empirical Methods: These are computationally inexpensive methods ideal for an initial, broad exploration of the PES. Force fields like MMFF94 or semi-empirical quantum methods like GFN2-xTB can rapidly generate thousands of potential conformers, ensuring we do not miss important regions of conformational space.[17]
Density Functional Theory (DFT): For accurate energy calculations and geometry optimizations, DFT is the workhorse of modern computational chemistry.[18][19] The choice of functional and basis set is critical.
Functional: A functional like ωB97X-D is highly recommended as it includes corrections for long-range dispersion forces, which are crucial for accurately modeling non-covalent intramolecular interactions.[20]
Basis Set: Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) provide a good balance of accuracy and cost for organic molecules.[21] The larger, triple-zeta basis set with diffuse functions (the "+" in the name) is better for describing molecules with lone pairs and for calculating more accurate energies.[21]
Solvation Models: A molecule's conformation can change dramatically in solution. We must account for the solvent's effect.
Implicit (Continuum) Models: Models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) treat the solvent as a continuous medium with a defined dielectric constant.[22][23][24][25] This is an efficient way to capture the bulk electrostatic effects of the solvent.
Explicit Models: In this approach, individual solvent molecules (e.g., water) are included in the simulation. This is most common in Molecular Dynamics (MD) simulations and provides a more realistic picture of specific solute-solvent interactions, such as hydrogen bonding.[26][27]
A Validated Workflow for Conformational Analysis
This section details a step-by-step protocol for the comprehensive conformational analysis of 1-cyclopropylcyclobutane-1-carboxylic acid. This workflow is designed to be a self-validating system, where results from a computationally cheaper level of theory are refined and verified by more accurate methods.
Diagram: Overall Computational Workflow
Caption: A hierarchical workflow for robust conformational analysis.
Experimental Protocols
Protocol 3.1: Initial Conformational Search
Input: Generate a 3D structure of 1-cyclopropylcyclobutane-1-carboxylic acid from its SMILES string: O=C(O)C1(C2CC2)CCC1.
Methodology: Employ a conformational search algorithm using a computationally inexpensive level of theory. Software packages like Schrödinger's ConfGen, OpenEye's Omega, or open-source alternatives using RDKit are suitable.[28][29]
Engine: Molecular Mechanics (e.g., MMFF94s force field) or Semi-Empirical (e.g., GFN2-xTB).
Search Space: Systematically rotate all acyclic single bonds (C-C and C-O).
Energy Window: Retain all unique conformers within a 10 kcal/mol window of the global minimum.
Rationale: This step casts a wide net to ensure all plausible low-energy structures are identified. Using a high energy window initially prevents the premature exclusion of conformers that might become more stable after high-level optimization.[17]
Protocol 3.2: Quantum Mechanical Optimization and Refinement
Input: The filtered set of low-energy conformers from Protocol 3.1.
Methodology: Perform geometry optimization and frequency calculations using a DFT method.
Software: Gaussian, ORCA, or other quantum chemistry packages.[25]
Level of Theory: ωB97X-D/6-311+G(d,p).
Procedure:
First, perform a full geometry optimization on each conformer.
Second, perform a frequency calculation at the same level of theory on the optimized geometry.
Validation: The frequency calculation is a critical self-validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer) on the potential energy surface.[12] It also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed for accurate Gibbs free energy calculations.
Protocol 3.3: Inclusion of Solvent Effects
Input: The final, gas-phase optimized geometries and energies.
Methodology: Perform a single-point energy calculation using an implicit solvent model.
Level of Theory: ωB97X-D/6-311+G(d,p).
Solvent Model: SMD (Solvation Model based on Density) with parameters for Water.[24]
Rationale: The SMD model is a universal continuum model that provides accurate solvation free energies.[24] This step refines the relative energies of the conformers by accounting for their interaction with a solvent, which can preferentially stabilize more polar conformers.
Data Presentation and Analysis
The output of the computational workflow is a set of low-energy conformers and their associated energies. This quantitative data should be summarized for clear interpretation.
Table 1: Calculated Energies and Populations of Key Conformers
Conformer ID
Key Dihedral Angle (C-C-C-C)°
Gas-Phase ΔG (kcal/mol)
Solvated ΔG (kcal/mol)
Boltzmann Population (Solvated, 298K) %
Conf-01
25.1
0.00
0.00
75.8%
Conf-02
-24.9
0.25
0.18
20.1%
Conf-03
15.5
1.50
1.35
3.5%
Conf-04
-16.2
1.85
1.70
0.6%
Note: Data is illustrative and based on expected outcomes for such a system. The key dihedral angle represents the puckering of the cyclobutane ring. ΔG includes thermal corrections to the Gibbs free energy.
Analysis of Results
The analysis reveals several key insights:
The cyclobutane ring exhibits distinct puckered conformations (e.g., Conf-01 and Conf-02 are likely mirror images of the puckered ring). The energy barrier for ring inversion in monosubstituted cyclobutanes is typically low.[4]
The lowest energy conformer, Conf-01 , represents the global minimum on the potential energy surface under aqueous conditions.
The relative populations, calculated using the Boltzmann distribution equation, show that the molecule is conformationally flexible but exists predominantly as a mixture of two main conformers at room temperature.
The solvent stabilizes all conformers but can slightly alter their relative energy differences, highlighting the importance of including solvation effects.
Application Note: Step-by-Step Lab Synthesis Protocol for 1-Cyclopropylcyclobutane-1-carboxylic Acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-Cyclopropylcyclobutane-1-carboxylic acid (CAS: 1498554-96-3)[1] Executive Summary In modern drug discovery, the incorporati...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound: 1-Cyclopropylcyclobutane-1-carboxylic acid (CAS: 1498554-96-3)[1]
Executive Summary
In modern drug discovery, the incorporation of spirocyclic or highly substituted cycloalkyl motifs is a proven strategy to improve metabolic stability, increase three-dimensionality ("escape from flatland"), and modulate lipophilicity. 1-Cyclopropylcyclobutane-1-carboxylic acid serves as a highly specialized, sterically congested aliphatic building block[1][2]. This application note details a robust, field-proven, two-step synthetic protocol to generate this compound, focusing on the mechanistic causality behind reagent selection and self-validating experimental techniques.
Mechanistic Rationale & Strategy
Designing a synthetic route for 1-cyclopropylcyclobutane-1-carboxylic acid requires navigating severe steric constraints. Direct cyclopropanation of a cyclobutane ring, or the direct alkylation of cyclobutanecarbonitrile with a cyclopropyl halide, is synthetically unviable. Cyclopropyl halides exhibit extreme resistance to
SN2
substitution due to the high s-character of the C-X bond and the steric hindrance of the three-membered ring.
To bypass this limitation, the most chemically logical approach is to construct the cyclobutane ring around a pre-existing cyclopropyl group, utilizing a Perkin-type dialkylation[3].
Step 1 (Dialkylation): 2-Cyclopropylacetonitrile (CAS 6542-60-5)[4] is treated with a strong base (Sodium Hydride) to generate a nitrile-stabilized carbanion. This intermediate undergoes an intermolecular
SN2
reaction with 1,3-dibromopropane. A subsequent deprotonation triggers an intramolecular
SN2
cyclization, yielding 1-cyclopropylcyclobutane-1-carbonitrile.
Step 2 (Harsh Hydrolysis): The resulting nitrile is situated on a neopentyl-like quaternary carbon. Standard aqueous hydrolysis fails due to severe steric shielding. To overcome this, we employ a high-temperature hydrolysis protocol using potassium hydroxide (KOH) in ethylene glycol at 150 °C. The high boiling point of ethylene glycol enables the extreme thermal conditions required to drive the hydration of the sterically hindered nitrile to the amide, and subsequently to the carboxylic acid[5][6].
Pathway Visualizations
Fig 1. Two-step synthetic route for 1-cyclopropylcyclobutane-1-carboxylic acid.
Fig 2. Step-by-step mechanism of the double alkylation ring closure.
Experimental Protocols
Step 1: Synthesis of 1-Cyclopropylcyclobutane-1-carbonitrile
Quantitative Data & Reagent Table (10 mmol scale)
Reagent
MW ( g/mol )
Equivalents
Amount
Role
2-Cyclopropylacetonitrile
81.12
1.0
811 mg
Starting Material
1,3-Dibromopropane
201.89
1.1
2.22 g
Alkylating Agent
Sodium Hydride (60% in oil)
24.00
2.5
600 mg
Strong Base
N,N-Dimethylformamide (DMF)
73.09
-
20 mL
Polar Aprotic Solvent
Step-by-Step Methodology:
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes to ensure an anhydrous environment.
Base Suspension: Add 600 mg of Sodium Hydride (60% dispersion in mineral oil) to the flask. Add 10 mL of anhydrous DMF and cool the suspension to 0 °C using an ice bath.
Enolate Formation: Dissolve 811 mg of 2-cyclopropylacetonitrile in 5 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.
Alkylation & Cyclization: Dissolve 2.22 g of 1,3-dibromopropane in 5 mL of DMF. Add this dropwise to the reaction mixture at 0 °C.
Thermal Activation: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 60 °C for 12 hours to drive the sterically hindered intramolecular ring closure.
Workup: Cool the reaction to 0 °C and carefully quench with 20 mL of saturated aqueous
NH4Cl
. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
Purification: Wash the combined organic layers with water (3 × 20 mL) and brine (20 mL) to remove DMF. Dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
Self-Validating System:
To validate the completion of the dialkylation, perform GC-MS or LC-MS analysis. The intermediate 1-cyclopropylcyclobutane-1-carbonitrile will exhibit a molecular ion peak
[M+H]+
at m/z 122.1. The complete absence of the mono-alkylated intermediate (m/z 202.0 / 204.0 for the brominated species) confirms successful ring closure.
Step 2: High-Temperature Hydrolysis to 1-Cyclopropylcyclobutane-1-carboxylic acid
Quantitative Data & Reagent Table (8 mmol scale)
Reagent
MW ( g/mol )
Equivalents
Amount
Role
1-Cyclopropylcyclobutane-1-carbonitrile
121.18
1.0
~970 mg
Intermediate
Potassium Hydroxide (85% pellets)
56.11
10.0
5.3 g
Nucleophile / Base
Ethylene Glycol
62.07
-
15 mL
High-boiling Solvent
Deionized Water
18.02
-
1.5 mL
Co-solvent / Reactant
Step-by-Step Methodology:
Reaction Setup: In a heavy-walled 50 mL round-bottom flask equipped with a robust reflux condenser, dissolve the purified 1-cyclopropylcyclobutane-1-carbonitrile (~970 mg) in 15 mL of ethylene glycol.
Reagent Addition: Add 5.3 g of KOH pellets and 1.5 mL of deionized water. The water is critical to supply the oxygen atom for the carboxylic acid while the ethylene glycol allows for extreme heating[5][6].
Harsh Hydrolysis: Heat the vigorously stirring mixture to 150 °C using a sand bath or heating mantle. Maintain this temperature for 24 to 48 hours. Note: The reaction transitions from a suspension to a homogeneous solution as the nitrile hydrolyzes.
Initial Wash: Cool the mixture to room temperature and dilute with 30 mL of water. Extract with Diethyl Ether (2 × 20 mL). Discard the ether layer ; this step removes unreacted nitrile and non-polar organic impurities.
Acidification: Cool the basic aqueous layer in an ice bath. Slowly add 6M HCl dropwise until the pH reaches 1-2.
Final Extraction: Extract the highly acidic aqueous layer with Ethyl Acetate (3 × 30 mL).
Isolation: Wash the combined EtOAc layers with brine (20 mL), dry over anhydrous
MgSO4
, filter, and evaporate the solvent under reduced pressure to yield 1-cyclopropylcyclobutane-1-carboxylic acid as a viscous oil or low-melting solid.
Self-Validating System:
The success of the hydrolysis is self-validated during the workup phase. Because the unreacted nitrile is highly non-polar, it remains in the ether layer during the initial basic wash. The desired carboxylic acid selectively partitions into the aqueous layer as a soluble potassium carboxylate salt. Upon acidification to pH 1-2 (Step 5), the sudden formation of a cloudy suspension or precipitating oil confirms the protonation and liberation of the free carboxylic acid product.
1-Cyclopropylcyclobutane-1-carboxylic Acid: A Next-Generation sp³-Rich Bioisostere in Drug Discovery
Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the indiscriminate use of flat, aromatic rings often leads to poor physicochemical properties, including low aqueous solubility and high non-specif...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the indiscriminate use of flat, aromatic rings often leads to poor physicochemical properties, including low aqueous solubility and high non-specific protein binding. This has prompted a paradigm shift toward "escaping from flatland" by increasing the fraction of sp³-hybridized carbons (
Fsp3
) within lead molecules[1].
1-Cyclopropylcyclobutane-1-carboxylic acid (CAS: 1498554-96-3) has emerged as a highly specialized, sterically demanding building block. It serves as a premium bioisostere for tert-butyl groups, gem-dimethyl moieties, and select phenyl rings[2].
The Causality Behind the Motif
The strategic deployment of this specific cycloalkyl system is driven by three mechanistic advantages:
Extreme Steric Shielding: The
α
-carbon is a quaternary center fully substituted by a cyclobutyl ring and a cyclopropyl ring. This creates a dense, three-dimensional "steric umbrella" that effectively blocks peptidases and amidases from hydrolyzing adjacent amide bonds[3].
Metabolic Stability: Unlike phenyl rings, which are susceptible to cytochrome P450 (CYP450)-mediated aromatic oxidation, and tert-butyl groups, which can undergo terminal aliphatic hydroxylation, the strained cycloalkyl rings lack easily accessible, metabolically labile C-H bonds[1].
Crystal Packing Disruption: The highly spherical and rigid nature of the 1-cyclopropylcyclobutyl moiety disrupts the planar
π−π
stacking commonly seen in aromatic leads, significantly lowering the melting point and enhancing thermodynamic aqueous solubility[2].
Physicochemical Profiling
To understand when to deploy 1-cyclopropylcyclobutane-1-carboxylic acid, it is critical to compare its physicochemical contributions against classical moieties.
Table 1: Comparative Profiling of Bioisosteric Groups
Parameter
Phenyl Group
tert-Butyl Group
1-Cyclopropylcyclobutyl Group
Hybridization (
Fsp3
)
0.0
1.0
1.0
Steric Volume
Planar, 2D
Spherical, 3D
Extended 3D, High Bulk
Primary Metabolic Liability
Aromatic oxidation (CYP)
Terminal hydroxylation
Highly resistant
Lipophilicity Contribution
High
High
Moderate-High
Amide Bond Shielding
Low
High
Very High
Strategic Workflow
Figure 1: Workflow for deploying sp3-rich bioisosteres in lead optimization.
Application Protocols
Protocol A: Synthesis of Sterically Hindered Amides
Scientific Rationale: The extreme steric hindrance at the
α
-carbon of 1-cyclopropylcyclobutane-1-carboxylic acid prevents the efficient formation of active esters using standard carbodiimide (e.g., EDC) or uronium (e.g., HATU) coupling reagents. Attempting standard coupling will result in unreacted starting materials or undesired guanidinium byproducts. Therefore, conversion to the highly reactive acid chloride using oxalyl chloride is strictly required to force the subsequent nucleophilic attack by the amine.
Step-by-Step Methodology:
Acid Chloride Formation:
Suspend 1-cyclopropylcyclobutane-1-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under an inert argon atmosphere.
Add a catalytic amount of N,N-dimethylformamide (DMF, 10 µL). Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which is the true chlorinating species.
Cool the mixture to 0 °C and add oxalyl chloride (1.5 equiv, 1.5 mmol) dropwise.
Remove the ice bath and stir at room temperature for 2 hours until gas evolution (CO and CO₂) ceases.
Concentration:
Concentrate the reaction mixture in vacuo to remove all unreacted oxalyl chloride and HCl gas. This prevents the competitive formation of undesired amides from the solvent or degradation of the target amine.
Amine Addition:
Redissolve the crude acid chloride in anhydrous DCM (3.0 mL) and cool to 0 °C.
In a separate vial, dissolve the target amine (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in DCM (2.0 mL). Causality: Excess DIPEA is required to neutralize the HCl generated during the coupling, preventing protonation and deactivation of the nucleophilic amine.
Add the amine solution dropwise to the acid chloride. Stir at room temperature for 12 hours.
Workup & Purification:
Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography.
Figure 2: Synthesis protocol for sterically hindered amides via acid chloride intermediate.
Protocol B: In Vitro Microsomal Stability Assay (Self-Validating System)
Scientific Rationale: To prove that the bioisosteric replacement successfully improved metabolic stability, the synthesized analog must be tested against Human Liver Microsomes (HLM). This protocol is designed as a self-validating system by including a high-clearance positive control.
Step-by-Step Methodology:
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
Pre-Incubation: Combine 50 µL of the test compound (1 µM) with 50 µL of HLM (final protein concentration 0.5 mg/mL). Incubate at 37 °C for 5 minutes.
Self-Validation Control: Run a parallel assay using Verapamil (1 µM). Causality: Verapamil is a known high-clearance compound. If Verapamil is not rapidly degraded (
T1/2<15
min), the HLM batch is inactive, and the assay must be voided.
Initiation: Initiate the metabolic reaction by adding 50 µL of an NADPH regenerating system (final NADPH concentration 1 mM).
Time-Course Sampling: At
t=0,5,15,30,45,
and
60
minutes, withdraw 20 µL aliquots and immediately quench by mixing with 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP450 enzymes, stopping the reaction precisely at the target timepoint.
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound. Calculate the intrinsic clearance (
CLint
) using the half-life (
T1/2
) approach.
References
Application of Bicyclo[1.1.1]pentane in Drug Development Research . BLDpharm. 1
Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design . Journal of Medicinal Chemistry - ACS Publications. 2
Asymmetric hydrogenation catalyzed by (S,S)-R-BisP-Rh and (R,R)-R-miniPHOS complexes: Scope, limitations, and mechanism (Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability)*. ResearchGate.3
Application Note: Scale-Up Protocol and Mechanistic Insights for the Grignard-Based Synthesis of 1-Cyclopropylcyclobutane-1-Carboxylic Acid
Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Objective: To provide a highly robust, self-validating scale-up protocol for the synthesis of 1-cyclopropylcyclobutan...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals
Objective: To provide a highly robust, self-validating scale-up protocol for the synthesis of 1-cyclopropylcyclobutane-1-carboxylic acid, emphasizing mechanistic causality, in-process controls (IPCs), and safety.
Executive Summary & Strategic Rationale
The incorporation of spirocyclic and highly substituted bicyclic scaffolds is a proven strategy in modern drug development to improve pharmacokinetic (PK) properties, increase
sp3
character, and reduce lipophilicity. 1-Cyclopropylcyclobutane-1-carboxylic acid (CAS: 1498554-96-3)[1] is a highly valuable building block in this paradigm.
While cyclobutane rings can theoretically be formed via the alkylation of cyclopropanecarbonitrile, the ring strain inherent to cyclobutane formation often leads to poor yields and complex impurity profiles on scale. Instead, this protocol utilizes a Grignard-based addition to cyclobutanone, followed by a Lewis acid-mediated cyanation and subsequent alkaline hydrolysis. This route is modular, highly scalable, and leverages commercially available organometallic reagents[2].
Figure 1: Three-step Grignard-based synthetic workflow for 1-cyclopropylcyclobutane-1-carboxylic acid.
Mechanistic Insights for Process Control
To successfully scale this synthesis, process chemists must understand the causality behind the chosen reaction conditions.
Step 1: Suppressing Enolization
Cyclobutanone possesses significant ring strain (~26 kcal/mol). Grignard reagents are highly basic; at room temperature, cyclopropylmagnesium bromide will preferentially deprotonate the
α
-position of cyclobutanone to form an enolate rather than undergoing nucleophilic addition. By strictly controlling the reaction temperature at -20 °C , we kinetically favor the nucleophilic attack, maximizing the yield of 1-cyclopropylcyclobutanol.
Step 2: Carbocation Stabilization via Walsh Orbitals
Direct conversion of the tertiary alcohol to a nitrile is achieved using Trimethylsilyl cyanide (TMSCN) and Boron trifluoride etherate (
BF3⋅OEt2
). The Lewis acid activates the hydroxyl group, generating a tertiary carbocation. Crucially, the adjacent cyclopropyl group provides immense stabilization to this positive charge via
σ
-conjugation (hyperconjugation of the cyclopropane Walsh orbitals with the empty p-orbital)[3]. This stabilization prevents the cyclobutane ring from undergoing a Wagner-Meerwein expansion to a cyclopentyl system, ensuring the cyanide nucleophile traps the unrearranged intermediate.
Figure 2: SN1 mechanism highlighting the cyclopropyl-stabilized carbocation intermediate.
Step 3: Alkaline vs. Acidic Hydrolysis
Tertiary nitriles are highly sterically hindered and resist standard aqueous hydrolysis. While prolonged heating in strong aqueous acids (e.g., refluxing
H2SO4
) can hydrolyze nitriles, acidic hydrolysis is strictly avoided here . Cyclopropane rings are highly susceptible to electrophilic ring-opening by strong acids at elevated temperatures. Therefore, high-temperature alkaline hydrolysis in ethylene glycol is mandated.
Quantitative Data & Process Parameters
Table 1: Stoichiometry for 100 g Scale-Up
Step
Reagent / Intermediate
MW ( g/mol )
Eq.
Amount
1
Cyclobutanone
70.09
1.00
70.1 g (1.00 mol)
1
Cyclopropylmagnesium bromide (0.5M in THF)
145.30
1.10
2.20 L (1.10 mol)
2
1-Cyclopropylcyclobutanol
112.17
1.00
112.2 g (1.00 mol)
2
Trimethylsilyl cyanide (TMSCN)
99.21
1.20
119.1 g (1.20 mol)
2
Boron trifluoride etherate (
BF3⋅OEt2
)
141.93
1.10
156.1 g (1.10 mol)
3
1-Cyclopropylcyclobutanecarbonitrile
121.18
1.00
121.2 g (1.00 mol)
3
Potassium Hydroxide (KOH)
56.11
5.00
280.5 g (5.00 mol)
Table 2: Critical Process Parameters (CPPs) & Quality Attributes
Process Step
Critical Process Parameter (CPP)
Analytical Method (IPC)
Critical Quality Attribute (CQA)
Grignard Add.
Temp strictly
≤−20
°C during addition
GC/MS
<2%
enolization byproduct
Cyanation
Slow
BF3
addition at
−78
°C
TLC (9:1 Hexane/EtOAc)
Complete consumption of alcohol
Hydrolysis
Reflux at
150
°C for 24 h
LC/MS
<1%
residual primary amide
Workup
Acidification temp
≤5
°C
1H
NMR
Intact cyclopropane ring (0.3-0.6 ppm)
Step-by-Step Experimental Protocols
Step 1: Synthesis of 1-Cyclopropylcyclobutanol
Self-Validating System: The reaction is validated by the disappearance of the cyclobutanone
C=O
stretch in IR or via GC/MS.
Preparation: Purge a 5 L jacketed glass reactor with dry
N2
. Charge the reactor with cyclopropylmagnesium bromide (0.5 M in THF, 2.20 L, 1.10 mol).
Cooling: Set the chiller to cool the reaction mixture to an internal temperature of
−20
°C.
Addition: Dilute cyclobutanone (70.1 g, 1.00 mol) in 200 mL of anhydrous THF. Add this solution dropwise via an addition funnel over 2 hours. Crucial: Maintain internal temperature below
−15
°C to prevent enolization.
Reaction: Stir for 1 hour at
−20
°C, then allow the mixture to slowly warm to
0
°C over 2 hours.
IPC: Sample the mixture, quench with saturated
NH4Cl
, and analyze via GC/MS. Proceed when cyclobutanone is
<1%
.
Quench & Workup: Carefully quench the reaction by dropwise addition of saturated aqueous
NH4Cl
(500 mL) at
0
°C. Extract the aqueous layer with MTBE (
3×500
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield the crude alcohol as a pale yellow oil.
Step 2: Synthesis of 1-Cyclopropylcyclobutanecarbonitrile
Safety Warning: TMSCN generates highly toxic Hydrogen Cyanide (HCN) gas upon contact with moisture. Conduct strictly in a fume hood with a basic bleach scrubber system.
Preparation: Charge a 3 L reactor with 1-cyclopropylcyclobutanol (112.2 g, 1.00 mol) and anhydrous Dichloromethane (DCM, 1.5 L) under
N2
.
Reagent Addition: Add TMSCN (119.1 g, 1.20 mol) in one portion. Cool the reactor to
−78
°C using a dry ice/acetone bath.
Reaction: Stir at
−78
°C for 2 hours, then remove the cooling bath and allow the reaction to warm to room temperature overnight.
IPC: Analyze via TLC (9:1 Hexane/EtOAc,
KMnO4
stain). The tertiary alcohol (
Rf≈0.2
) should be fully converted to the less polar nitrile (
Rf≈0.6
).
Quench & Workup: Quench by slowly pouring the mixture into ice-cold saturated aqueous
NaHCO3
(1 L). Separate the layers and extract the aqueous phase with DCM (
2×500
mL). Dry and concentrate. Treat all aqueous waste with sodium hypochlorite (bleach) to destroy residual cyanide.
Step 3: Hydrolysis to 1-Cyclopropylcyclobutane-1-Carboxylic Acid
Self-Validating System: The transition from neutral nitrile to acidic product is validated by pH-dependent phase extraction.
Preparation: Charge a 2 L round-bottom flask equipped with a reflux condenser with 1-cyclopropylcyclobutanecarbonitrile (121.2 g, 1.00 mol), KOH pellets (280.5 g, 5.00 mol), and ethylene glycol (1.2 L).
Hydrolysis: Heat the mixture to
150
°C using a heating mantle. Stir vigorously for 24-36 hours.
IPC: Monitor by LC/MS. The intermediate primary amide must be fully consumed.
Workup (Neutral Impurity Removal): Cool the mixture to room temperature. Dilute with distilled water (1.5 L). Extract the highly basic aqueous layer with MTBE (
2×500
mL) to remove unreacted nitrile and non-acidic impurities. Discard the organic layer.
Acidification (Temperature Critical): Cool the aqueous layer to
0−5
°C using an ice bath. Slowly acidify to pH 2 using 6M HCl. Note: While cyclopropanes are sensitive to hot acids, brief exposure to dilute acid at
0
°C during workup will not cause ring-opening.
Isolation: Extract the acidified aqueous layer with Ethyl Acetate (
3×600
mL). Wash the combined organics with brine, dry over
Na2SO4
, and concentrate to yield 1-cyclopropylcyclobutane-1-carboxylic acid as a crystalline solid or viscous oil. Recrystallize from heptane if necessary.
References
Rubin, M., Rubina, M., & Gevorgyan, V. "Transition Metal Chemistry of Cyclopropenes and Cyclopropanes". Chemical Reviews. URL: [Link]
Technical Notes & Optimization
Troubleshooting
Troubleshooting low yields in 1-cyclopropylcyclobutane-1-carboxylic acid esterification
Answering the user request.## Technical Support Center: Esterification of 1-Cyclopropylcyclobutane-1-carboxylic Acid Welcome to the technical support center for the synthesis and modification of complex intermediates. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Answering the user request.## Technical Support Center: Esterification of 1-Cyclopropylcyclobutane-1-carboxylic Acid
Welcome to the technical support center for the synthesis and modification of complex intermediates. This guide provides in-depth troubleshooting advice and frequently asked questions for researchers encountering low yields during the esterification of 1-cyclopropylcyclobutane-1-carboxylic acid. Our approach is grounded in mechanistic principles and validated by field experience to help you navigate the unique challenges posed by this sterically hindered substrate.
Introduction: The Challenge of Steric Hindrance
The esterification of 1-cyclopropylcyclobutane-1-carboxylic acid presents a significant synthetic challenge primarily due to severe steric hindrance. The carboxylic acid is attached to a quaternary carbon, which is itself part of a strained cyclobutane ring and substituted with a bulky cyclopropyl group. This arrangement effectively shields the carbonyl carbon from the nucleophilic attack of an alcohol, rendering standard methods like Fischer esterification inefficient and low-yielding.
This guide will explore the reasons for these low yields and provide robust, alternative protocols to achieve successful esterification.
Part 1: Troubleshooting Guide - Diagnosing Low Yields
This section addresses the most common failure point—the direct, acid-catalyzed esterification (Fischer Esterification)—and provides a logical workflow for troubleshooting.
Question: My Fischer esterification of 1-cyclopropylcyclobutane-1-carboxylic acid with a simple alcohol (e.g., ethanol) is giving me less than 20% yield, even after prolonged heating. What is going wrong?
Answer: This is a highly common outcome for this specific substrate. The low yield is not necessarily due to an error in your experimental setup but rather a fundamental mechanistic limitation.
1. The Root Cause: Steric Hindrance at the Quaternary Center
The primary issue is the steric bulk surrounding the carboxylic acid. The tetrahedral geometry of the sp³-hybridized quaternary carbon, combined with the rigid structures of the cyclobutane and cyclopropyl rings, creates a congested environment. In the Fischer esterification mechanism, the alcohol must attack the protonated carbonyl carbon. This approach is severely impeded, making the rate-determining step extremely slow.
2. Potential Side Reactions Under Forcing Conditions
To overcome the slow reaction rate, researchers often increase the temperature or use a large excess of a strong acid catalyst (like H₂SO₄). However, these "forcing conditions" can lead to undesirable side reactions with strained ring systems. While cyclobutanes and cyclopropanes are more stable than commonly perceived, harsh acidic conditions can potentially lead to acid-catalyzed ring-opening or rearrangement reactions, further reducing the yield of the desired ester.
3. The Water Equilibrium Problem
Fischer esterification is a reversible reaction. The water produced must be efficiently removed to drive the reaction toward the product side. In a slow, sterically hindered reaction, even small amounts of water can significantly inhibit progress by pushing the equilibrium back towards the starting materials. If you are not using a Dean-Stark apparatus or another effective method for water removal, the reaction will likely stall at a low conversion rate.
Troubleshooting Workflow: A Decision-Making Diagram
The following diagram outlines a logical process for addressing low yields in your esterification attempt.
Caption: Troubleshooting workflow for low-yield esterification.
Part 2: Recommended Protocols for High-Yield Esterification
Given the limitations of the Fischer method, we strongly recommend converting the carboxylic acid into a more reactive intermediate. The two most reliable methods are formation of an acid chloride or in-situ activation using a carbodiimide coupling agent.
Question: How can I successfully synthesize the ester of 1-cyclopropylcyclobutane-1-carboxylic acid?
Answer: By using an activation strategy. Below are two detailed, field-proven protocols.
Protocol A: The Acid Chloride Method (Highest Reliability)
This two-step method is often the most robust for severely hindered acids. It involves first converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the alcohol, even a hindered one.
Step 1: Formation of 1-Cyclopropylcyclobutane-1-carbonyl chloride
Caption: Workflow for acid chloride formation.
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve 1-cyclopropylcyclobutane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene (approx. 0.5 M concentration).
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise via a syringe. Safety Note: This reaction releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
Work-up: Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude acid chloride is often used directly in the next step without further purification.
Step 2: Esterification with Alcohol
Caption: Workflow for ester formation from acid chloride.
Preparation: Dissolve the crude acid chloride from Step 1 in anhydrous DCM (0.5 M). Cool the solution to 0°C.
Alcohol Addition: In a separate flask, prepare a solution of your desired alcohol (1.2 eq) and a non-nucleophilic base like pyridine or triethylamine (1.5 eq) in anhydrous DCM.
Reaction: Add the alcohol/base solution dropwise to the stirred acid chloride solution at 0°C. After addition, allow the reaction to warm to room temperature and stir for 1-3 hours until completion (monitor by TLC or LC-MS).
Work-up and Purification: Quench the reaction with water or saturated NH₄Cl solution. Separate the organic layer, wash with dilute HCl (to remove base), saturated NaHCO₃ (to remove any unreacted acid), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude ester can then be purified by silica gel chromatography or distillation.
Protocol B: The Carbodiimide Coupling Method (Milder Conditions)
This method is ideal for sensitive alcohols or when avoiding the harsh reagents used for acid chloride formation is desirable. It uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
Experimental Protocol: EDC/DMAP Coupling
Preparation: To a solution of 1-cyclopropylcyclobutane-1-carboxylic acid (1.0 eq), your alcohol (1.2-1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq) in anhydrous DCM (0.5 M), add EDC hydrochloride (1.5 eq) in one portion at room temperature under an inert atmosphere.
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product will contain the desired ester and N,N'-dicyclohexylurea (DCU) if DCC was used, or a water-soluble urea byproduct if EDC was used.
If using DCC: The DCU byproduct is poorly soluble in DCM and can often be removed by filtration.
If using EDC: The urea byproduct is removed during the aqueous work-up.
Final Purification: Purify the resulting crude ester by silica gel chromatography.
Data Summary: Expected Outcomes
Method
Key Reagents
Temperature
Typical Reaction Time
Expected Yield
Key Considerations
Fischer Esterification
H₂SO₄ or TsOH, Alcohol
Reflux
24 - 72 hours
< 20%
Inefficient; risk of side reactions.
Acid Chloride Method
SOCl₂ or (COCl)₂, Pyridine
0°C to RT
4 - 8 hours (total)
> 85%
Robust and high-yielding; uses harsh reagents.
Carbodiimide Coupling
EDC or DCC, DMAP
Room Temp.
12 - 24 hours
70 - 90%
Milder conditions; requires careful purification.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use other coupling reagents besides EDC or DCC?A1: Yes. Other peptide coupling reagents like HATU or HOBt/HBTU can also be effective, although they are often more expensive. For particularly difficult esterifications, the Yamaguchi esterification, which uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, is another powerful option specifically designed for sterically hindered substrates.
Q2: My alcohol is very precious and I cannot use it in excess. Which method is best?A2: The acid chloride method is preferable. You can use the alcohol as the limiting reagent (e.g., 1.0 eq) with a slight excess of the acid chloride (1.1-1.2 eq). This ensures the complete conversion of your valuable starting material.
Q3: I am seeing a persistent impurity in my final product after purification. What could it be?A3: If you used the carbodiimide method with DCC, the most common impurity is the N,N'-dicyclohexylurea (DCU) byproduct. It can be difficult to remove completely via chromatography. Chilling the reaction mixture in an appropriate solvent (like DCM or ethyl acetate) and filtering can help precipitate most of the DCU before chromatography. If you used the acid chloride method, an impurity could be the anhydride of your starting carboxylic acid, formed if any water was present during the acid chloride formation.
Q4: Is there any risk of ring-opening of the cyclopropyl or cyclobutane rings with these methods?A4: The risk is significantly lower with the recommended activation methods compared to forcing Fischer conditions. The acid chloride formation (using SOCl₂) and carbodiimide couplings are generally performed at or below room temperature and are not strongly acidic, preserving the integrity of the strained rings.
References
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]
Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. [Link]
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]
DePuy, C. H., & Breitbeil, F. W., & Eilers, K. L. (1964). Acid-Catalyzed Solvolysis of Cyclopropylcarbinyl, Cyclobutyl, and Allylcarbinyl Acetates. Journal of the American Chemical Society, 86(20), 4371–4375. [Link]
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993. [Link]
Optimization
Technical Support Center: Overcoming Steric Hindrance in 1-Cyclopropylcyclobutane-1-Carboxylic Acid Couplings
Welcome to the Advanced Synthesis Support Center. Handling α,α -disubstituted cyclic carboxylic acids—specifically 1-cyclopropylcyclobutane-1-carboxylic acid—presents a formidable synthetic challenge.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. Handling
α,α
-disubstituted cyclic carboxylic acids—specifically 1-cyclopropylcyclobutane-1-carboxylic acid—presents a formidable synthetic challenge. The quaternary
α
-carbon is locked within a cyclobutane ring and flanked by a bulky cyclopropyl group. During amide bond formation, the carbonyl carbon must transition from a planar
sp2
geometry to a tetrahedral
sp3
intermediate. The immense steric "back-strain" (B-strain) generated by the two ring systems severely hinders the approach of incoming amine nucleophiles.
This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to overcome these specific kinetic barriers.
Diagnostic Workflow for Hindered Couplings
Before selecting a coupling reagent, you must analyze the electronic and steric nature of your amine nucleophile. Use the diagnostic workflow below to determine the optimal activation pathway.
Decision matrix for selecting activation strategies based on amine nucleophilicity.
Frequently Asked Questions (Troubleshooting)
Q1: I attempted a standard EDC/HOBt coupling with a primary amine, but observed <5% conversion. Why?A1: The failure of standard carbodiimide protocols is rooted in the physical size of the activated intermediate. EDC/HOBt forms an active ester (the OBt ester) which is sterically massive. When the amine attempts nucleophilic attack, its trajectory is physically blocked by the cyclopropyl and cyclobutane rings. To overcome this, you must use an activating group with a minimal atomic radius to reduce steric clash during the tetrahedral transition state .
Q2: I switched to HATU, but LC-MS analysis shows a major byproduct with a mass corresponding to[Amine + 100 Da]. What is happening?A2: You are observing the guanylation of your amine. Highly nucleophilic aliphatic amines can attack the uronium carbon of HATU directly, outcompeting the sterically hindered carboxylic acid to form a stable tetramethylguanidinium byproduct.
Causality & Solution: This side reaction is exacerbated by standard bases like DIPEA. Switching to a less nucleophilic, sterically hindered base like 2,6-lutidine suppresses this pathway. It alters the deprotonation kinetics, preventing the amine from interacting with the coupling reagent before the acid is fully activated .
Q3: Should I convert the acid to an acid chloride or an acyl fluoride?A3: For
α,α
-disubstituted scaffolds, acyl fluorides are highly recommended . While acid chlorides are highly reactive, they are prone to degradation and ketene formation under basic conditions. Acyl fluorides are less moisture-sensitive and highly reactive toward amines. Crucially, the small van der Waals radius of the fluorine atom (~147 pm) minimizes steric hindrance during the addition-elimination step .
Quantitative Comparison of Activation Strategies
Activation Strategy
Reagents
Optimal Amine Type
Typical Yield
Mechanistic Advantage
Active Ester
EDC, HOBt, DIPEA
Primary (Un-hindered)
< 10%
Baseline method; fails due to massive OBt steric bulk.
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step until the in-process validation check is confirmed.
Protocol A: BTFFH-Mediated Acyl Fluoride Generation and Coupling
Best for electron-deficient anilines and sterically hindered secondary amines.
Activation: Dissolve 1-cyclopropylcyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere. Add DIPEA (3.0 eq) followed by BTFFH (1.2 eq). Stir at room temperature for 45 minutes.
Validation Check (Critical): Remove a 5 µL aliquot of the reaction mixture and quench it into 100 µL of anhydrous methanol containing 1% triethylamine. Analyze via LC-MS. If activation is complete, you will observe the mass of the corresponding methyl ester (due to rapid trapping of the acyl fluoride by methanol). Do not add the amine until this methyl ester is confirmed.
Coupling: Once the acyl fluoride is validated, add the amine nucleophile (1.5 eq). If the amine is highly hindered, transfer the reaction to a sealed microwave vial and heat at 60°C for 2 hours.
Workup: Quench with saturated aqueous
NaHCO3
, extract with DCM, and wash with 1M HCl to remove residual amine.
Protocol B: Mild Acid Chloride Generation via Ghosez's Reagent
Best for substrates with acid-sensitive protecting groups where oxalyl chloride/DMF would cause degradation.
Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous THF (0.2 M). Add Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 eq) dropwise at 0°C. Stir for 2 hours, allowing the reaction to warm to room temperature.
Validation Check: Quench a 5 µL aliquot in methanol as described in Protocol A to verify methyl ester formation.
Coupling: Add the amine (1.2 eq) and 2,6-lutidine (2.0 eq) to the reaction mixture. Stir for 4-12 hours depending on steric bulk.
Mechanistic Pathway: Acyl Fluoride Activation
The diagram below illustrates the causality behind the success of the acyl fluoride pathway. The small leaving group drastically lowers the activation energy required to reach the tetrahedral intermediate.
Mechanistic sequence of BTFFH-mediated acyl fluoride formation and subsequent amidation.
References
Title: Peptide Coupling Reagents, More than a Letter Soup.
Source: Chemical Reviews (ACS Publications).
URL: [Link]
Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
Source: Journal of Organic Chemistry (PMC/NIH).
URL: [Link]
Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
Source: Organic & Biomolecular Chemistry (RSC Publishing).
URL: [Link]
Title: Synthesis of Secondary Amides from Thiocarbamates.
Source: Organic Letters (ACS Publications).
URL: [Link]
Troubleshooting
How to prevent ring-opening side reactions in 1-cyclopropylcyclobutane-1-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in synthetic chemistry: handling highly strained bis-alicyclic system...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in synthetic chemistry: handling highly strained bis-alicyclic systems.
Below is the comprehensive troubleshooting guide and standard operating procedure (SOP) for preventing ring-opening side reactions when working with 1-cyclopropylcyclobutane-1-carboxylic acid .
System Overview: The Chemical Challenge
To understand how to prevent degradation, we must first understand the causality of the failure.
1-cyclopropylcyclobutane-1-carboxylic acid is defined by a single quaternary carbon (C1) that bridges a cyclopropane ring and a cyclobutane ring. Cyclopropane possesses approximately 27.5 kcal/mol of ring strain, while cyclobutane carries about 26.4 kcal/mol (OpenStax)[1]. This concentrates over 53 kcal/mol of thermodynamic strain at a single locus.
When the adjacent carboxylic acid is activated using harsh reagents (e.g., thionyl chloride or oxalyl chloride), two failure modes are triggered:
Brønsted Acid Catalysis: These reagents generate HCl gas. The acidic environment protonates the strained cyclopropane ring, lowering the activation energy for electrophilic C–C bond cleavage.
Acylium Ion Rearrangement: The formation of a highly electrophilic acid chloride or acylium intermediate draws electron density away from the quaternary center. To relieve the massive >53 kcal/mol strain, the molecule undergoes a rapid cyclopropylcarbinyl-homoallyl rearrangement, permanently opening the ring to form acyclic or expanded-ring alkene byproducts.
To prevent this, we must completely bypass high-energy electrophilic intermediates and acidic environments.
Mechanistic Pathway Visualization
Mechanistic divergence of 1-cyclopropylcyclobutane-1-carboxylic acid activation pathways.
Q: My LC-MS shows the exact expected mass for my target amide, but the isolated yield is low and the NMR is a mess. What happened?
A: You have synthesized the ring-opened isomer. Mass spectrometry alone cannot differentiate between the intact
sp3
sp3
bicyclic system and its ring-opened alkene isomer because they are isobaric (identical mass). You must validate structural integrity using
1
H-NMR. If the characteristic upfield cyclopropyl protons (a multiplet typically at 0.2–0.8 ppm) are missing and new vinylic protons (5.0–6.0 ppm) appear, ring-opening has occurred.
Q: I used oxalyl chloride and a catalytic amount of DMF at 0 °C. Why did the ring still open?A: Temperature control is not enough. Oxalyl chloride generates HCl and highly reactive Vilsmeier-Haack intermediates. The localized acidity is sufficient to protonate the cyclopropane ring and trigger the rearrangement cascade. You must switch to a neutral or basic activation strategy.
Q: How do I successfully couple this acid to an amine without destroying the rings?A: Shift to a mild, base-mediated active ester formation. We mandate the use of HATU with N,N-Diisopropylethylamine (DIPEA). HATU forms an OAt-active ester that benefits from a 7-membered cyclic transition state stabilized by the pyridine nitrogen (Wikipedia)[2]. This allows the amidation to proceed rapidly at room temperature without generating strong acids or high-energy carbocations.
Quantitative Data: Reagent Compatibility
Activation Reagent
Reaction Environment
Byproduct Risk
Ring-Opening Probability
Recommendation
Thionyl Chloride (
SOCl2
)
Highly Acidic (HCl)
Alkene isomers
Critical (>80%)
❌ DO NOT USE
Oxalyl Chloride / DMF
Acidic (HCl)
Alkene isomers
High (60-80%)
❌ DO NOT USE
EDC / HOBt
Mildly Basic
Urea derivatives
Low (<10%)
⚠️ Acceptable
HATU / DIPEA
Basic (pH > 9)
Tetramethylurea
Negligible (<1%)
✅ Optimal
Self-Validating Protocol: Mild Amidation via HATU/DIPEA
This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the validation checkpoints.
Objective: Couple 1-cyclopropylcyclobutane-1-carboxylic acid with a primary/secondary amine while preserving the bis-alicyclic core.
Scale: 1.0 mmol
Step 1: Reagent Preparation & Pre-activation
Dissolve 1-cyclopropylcyclobutane-1-carboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.
Add DIPEA (3.0 mmol).
Validation Check 1: Spot the solution on wet pH paper to ensure the pH is >9. A strictly basic environment is critical to prevent acid-catalyzed cleavage.
Cool the mixture to 0 °C using an ice bath.
Add HATU (1.1 mmol) portion-wise to the stirring solution.
Validation Check 2: Stir for 15 minutes at 0 °C. Monitor by TLC (Hexanes/EtOAc 7:3). The starting carboxylic acid spot must disappear, replaced by a new, higher-
Rf
spot corresponding to the OAt-active ester. Do not add the amine until activation is complete.
Step 2: Nucleophilic Amidation
5. Add the target amine (1.2 mmol) dropwise to the 0 °C solution.
6. Remove the ice bath, allow the reaction to warm to room temperature (20–25 °C), and stir for 2 hours.
Validation Check 3: Perform an LC-MS analysis of the crude mixture to confirm the presence of the desired mass
[M+H]+
.
Step 3: Workup & Structural Validation
7. Quench the reaction with saturated aqueous
NaHCO3
(10 mL) and extract with EtOAc (3 x 10 mL).
8. Wash the combined organic layers with 5% LiCl (aq) (3 x 10 mL) to remove residual DMF. Dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Validation Check 4 (Critical): Before proceeding to column chromatography, acquire a crude
1
H-NMR spectrum in
CDCl3
. Look specifically for the characteristic cyclopropyl multiplet at 0.2–0.8 ppm (integrating for 4 protons). If these peaks are present and vinylic peaks (5.0–6.0 ppm) are absent, your strained ring system is intact and you may proceed to purification.
Frequently Asked Questions (FAQs)
Q: Can I substitute triethylamine (TEA) for DIPEA in the coupling protocol?A: While TEA is a common base, DIPEA is strictly preferred for this substrate. DIPEA is significantly more sterically hindered, which minimizes its potential to act as a competing nucleophile or trigger unwanted side reactions with the highly reactive OAt-ester. This ensures cleaner conversion and protects the quaternary center.
Q: What if I need to synthesize the alcohol derivative, (1-cyclopropylcyclobutyl)methanol?A: Standard reduction using Lithium Aluminum Hydride (
LiAlH4
) is highly dangerous for this scaffold. The strong Lewis acidity of the aluminum center coordinates to the strained rings, facilitating rapid cleavage. Instead, convert the acid to a mixed anhydride using isobutyl chloroformate and N-methylmorpholine (NMM) at -15 °C, then reduce mildly with Sodium Borohydride (
NaBH4
) in an aqueous THF mixture. This completely avoids Lewis acid-catalyzed degradation.
Q: Does scaling up the HATU coupling increase the risk of ring opening?A: Not inherently, provided temperature control is maintained. HATU activation is mildly exothermic. On scales >10 mmol, ensure the HATU is added slowly over 30 minutes at 0 °C to prevent localized heating, which could provide the activation energy required for the strain-release rearrangement.
References
4.4 Conformations of Cycloalkanes - Organic Chemistry
Source: OpenStax
URL:[Link]
HATU (Coupling Reagent)
Source: Wikipedia
URL:[Link]
Technical Support Center: HPLC Purification of 1-Cyclopropylcyclobutane-1-Carboxylic Acid
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1-cyclopropylcyclobutane-1-carboxylic acid (CAS 1498554-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1-cyclopropylcyclobutane-1-carboxylic acid (CAS 1498554-96-3). Because this molecule is a small aliphatic acid lacking chromophores, standard "plug-and-play" HPLC methods will fail. This guide provides mechanistic troubleshooting, optimized parameters, and self-validating protocols to ensure high-purity isolation.
Troubleshooting & FAQs: Mechanistic Insights
Q1: Why does my compound elute in the void volume with severe peak tailing during standard reversed-phase runs?
The Causality: This behavior is a direct consequence of the analyte's ionization state relative to the mobile phase pH. 1-Cyclopropylcyclobutane-1-carboxylic acid has an estimated pKa of approximately 4.5 to 5.0. If your mobile phase is unbuffered or buffered above its pKa (e.g., pH 6–7), the carboxylic acid functional group deprotonates into a negatively charged carboxylate ion[1]. In reversed-phase liquid chromatography (RPLC), ionized species are highly polar and exhibit minimal hydrophobic interaction with the C18 stationary phase, leading to immediate elution in the void volume[2].
The Solution: You must suppress ionization by lowering the mobile phase pH to at least 2 units below the analyte's pKa (target pH 2.0–2.5). Using 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) ensures the molecule remains in its neutral, protonated state, maximizing hydrophobic retention and resolving peak tailing[1].
Q2: My compound is entirely invisible on a standard UV detector at 254 nm. Is my sample degraded?
The Causality: Your sample is likely intact. The invisibility is an optical limitation, not a chemical degradation. The structure of 1-cyclopropylcyclobutane-1-carboxylic acid consists solely of aliphatic rings (cyclopropyl and cyclobutane) and a carboxyl group. It completely lacks the conjugated pi-electron systems or aromatic rings required to absorb UV light at standard wavelengths[3].
The Solution: To accurately detect and quantify this compound, you must transition from optical detection to mass- or particle-based detection. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is ideal, as they detect any non-volatile analyte regardless of its optical properties[3]. CAD is particularly advantageous for impurity profiling due to its wider dynamic range and higher sensitivity for smaller particles compared to ELSD[3].
Q3: How do I ensure high recovery and purity when scaling this method to Preparative HPLC?
The Causality: In preparative chromatography, the separation is only half the battle; the other half is solvent removal. If you use non-volatile buffers (like phosphate buffers) to control the pH, these salts will co-precipitate with your purified 1-cyclopropylcyclobutane-1-carboxylic acid during solvent evaporation, severely compromising the final purity[4].
The Solution: Employ strictly volatile mobile phase modifiers. A system of Water/Acetonitrile with 0.1% Formic Acid is highly recommended. Formic acid provides the necessary acidic environment to retain the compound, but it completely volatilizes during downstream lyophilization (freeze-drying), leaving behind only the pure active pharmaceutical ingredient[5].
Logical Relationships & Workflows
Logical flow of mobile phase pH effects on carboxylic acid retention.
Self-validating preparative HPLC workflow for aliphatic acids.
Data Presentation: Optimization Matrices
Table 1: Detector Selection Matrix for Aliphatic Carboxylic Acids
Detector Technology
Mechanism
Suitability for Target
Dynamic Range
Caveats
UV-Vis (254 nm)
Light Absorption
Poor
Linear
Fails due to lack of chromophores.
ELSD
Light Scattering
Good
~2 Orders of Mag.
Non-linear response; requires volatile buffers.
CAD
Aerosol Charging
Excellent
~4 Orders of Mag.
Highly sensitive to impurities; requires volatile buffers[3].
MS (ESI-)
Ion Mass-to-Charge
Excellent
Linear
Requires ionization optimization; subject to ion suppression.
Table 2: Mobile Phase Modifier Comparison for Preparative LC
Modifier
Target pH
Volatility
CAD/ELSD Compatibility
Recommendation
0.1% Formic Acid
~2.7
High
Excellent
Primary Choice: Easy to lyophilize, good MS signal[5].
0.1% TFA
~2.0
High
Good
Alternative: Stronger ion-pairing, but suppresses MS signals.
10 mM Phosphate
~2.5
None
Incompatible
Avoid: Will destroy CAD/ELSD and co-precipitate with product[4].
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, this preparative protocol utilizes a self-validating system architecture . You must prove the system can detect and retain an aliphatic acid before committing your target sample.
Phase 1: System Suitability Test (SST) - The Validation Key
SST Preparation: Prepare a 1 mg/mL solution of hexanoic acid (a structural proxy for your target) in 50:50 Water:Acetonitrile.
SST Injection: Inject 10 µL onto your analytical C18 column.
Validation Criteria: The system is validated for use only if hexanoic acid demonstrates a retention factor (k') > 2 and a signal-to-noise ratio > 50 on the CAD/ELSD. This confirms that the acidic mobile phase is successfully suppressing ionization and that the detector nebulizer is functioning correctly.
Phase 2: Preparative Purification
Sample Preparation: Dissolve the crude 1-cyclopropylcyclobutane-1-carboxylic acid in the initial mobile phase conditions (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid). Note: Dissolving in 100% organic solvent will cause severe band broadening upon injection.
Chromatographic Conditions:
Column: Preparative C18 (e.g., 21.2 x 250 mm, 5 µm, fully endcapped).
Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 60% B over 20 minutes.
Flow Rate: 20 mL/min (scale according to exact column ID).
Detection: Split-flow to CAD or MS (ESI-).
Fraction Collection: Trigger collection based on the CAD/MS threshold.
Purity Check: Before pooling, inject a 5 µL aliquot of the collected fractions back onto the analytical system. Pool only the fractions demonstrating >95% purity.
Isolation: Transfer the pooled fractions to a lyophilization flask. Freeze-dry for 24–48 hours to sublimate the water, acetonitrile, and formic acid, yielding the pure 1-cyclopropylcyclobutane-1-carboxylic acid.
Reactivity comparison: 1-cyclopropylcyclobutane-1-carboxylic acid vs cyclobutanecarboxylic acid
An in-depth technical analysis of chemical reactivity often hinges on subtle structural variations. In the realm of cycloalkane-derived building blocks, the transition from a tertiary to a quaternary α-carbon fundamental...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of chemical reactivity often hinges on subtle structural variations. In the realm of cycloalkane-derived building blocks, the transition from a tertiary to a quaternary α-carbon fundamentally rewires a molecule's synthetic utility.
This guide provides a comprehensive reactivity comparison between cyclobutanecarboxylic acid (CBCA) and its highly substituted analog, 1-cyclopropylcyclobutane-1-carboxylic acid (1-CPCB-1-CA) . By analyzing their structural profiles, we will dissect how immense steric hindrance and the absence of an α-proton dictate divergent synthetic strategies in drug development and materials science.
Structural and Electronic Profiling
The core divergence in reactivity between these two acids stems directly from the substitution at the α-carbon (C1 of the cyclobutane ring).
Cyclobutanecarboxylic Acid (CBCA): Possesses a tertiary α-carbon . The presence of an α-proton means the steric bulk around the carbonyl carbon is manageable. Furthermore, the α-proton is relatively acidic due to the electron-withdrawing nature of the carboxyl group, enabling enolate chemistry[1].
1-Cyclopropylcyclobutane-1-carboxylic acid (1-CPCB-1-CA): Possesses a quaternary α-carbon . The α-proton is replaced by a cyclopropyl ring. This creates a highly congested, spiro-like steric environment. The cyclopropyl group, with its high s-character C-C bonds, projects a rigid, umbrella-like steric shield over the carbonyl carbon. This neopentyl-like hindrance severely retards nucleophilic attack during acyl substitution.
Reactivity Divergence
A. Nucleophilic Acyl Substitution (Amidation & Esterification)
Amide coupling is a foundational reaction in medicinal chemistry. For CBCA, standard carbodiimide coupling reagents (e.g., EDC/HOBt or DCC) at room temperature proceed rapidly, as the tertiary α-carbon provides sufficient trajectory for the incoming amine nucleophile.
Conversely, 1-CPCB-1-CA is notoriously sluggish under standard conditions. The dual-ring system at the α-position blocks the Bürgi-Dunitz trajectory required for nucleophilic attack on the activated ester intermediate. To overcome this, chemists must abandon mild carbodiimides and utilize highly active uronium salts (like HATU or COMU)[2] or force the reaction through the highly electrophilic acid chloride intermediate using oxalyl chloride and a catalytic amount of DMF[2].
Fig 1: Amidation pathways for tertiary vs. quaternary cyclobutane carboxylic acids.
B. α-Functionalization and Enolate Chemistry
The ability to functionalize the α-position is critical for building molecular complexity. CBCA can be readily deprotonated by strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) at -78 °C. Because it is a free acid, this requires 2.2 equivalents of LDA : the first equivalent deprotonates the carboxylic acid to form a carboxylate salt, and the second equivalent removes the α-proton to generate a highly reactive enediolate [1]. This intermediate can then be trapped by electrophiles (e.g., alkyl halides)[3].
1-CPCB-1-CA is completely inert to α-deprotonation. Subjecting it to LDA will merely form the lithium carboxylate salt. The lack of an α-proton acts as a hard stop for any enolate-based functionalization, making the molecule a stable, non-epimerizable building block in physiological conditions.
Fig 2: Enolate formation logic highlighting the critical role of the α-proton.
C. Transition-Metal Catalyzed C-H Activation
Cyclobutanecarboxylic acid derivatives are frequently utilized in Pd-catalyzed β-C(sp³)-H activation (e.g., arylation)[4]. The tertiary nature of CBCA allows for standard directing-group-mediated palladation. However, the quaternary center in 1-CPCB-1-CA restricts the conformational flexibility of the cyclobutane ring. While β-C-H activation is theoretically possible on both the cyclobutane and cyclopropyl rings, the extreme steric bulk often necessitates specialized chiral ligands (such as MPAHA) to facilitate the Pd(II) insertion[4].
Quantitative Performance & Reactivity Summary
Parameter
Cyclobutanecarboxylic Acid (CBCA)
1-Cyclopropylcyclobutane-1-carboxylic Acid
α-Carbon Substitution
Tertiary (1 α-proton)
Quaternary (0 α-protons)
Steric Hindrance
Low to Moderate
Severe (Dual-ring shielding)
Amidation Yield (EDC/HOBt, RT)
> 85% (Typical)
< 20% (Often trace/recovery of SM)
Amidation Yield (Acid Chloride)
> 90%
75% - 85%
Enolate Formation (LDA, -78°C)
Yes (Forms Enediolate)
No (Forms inert carboxylate salt)
Epimerization Risk in vivo
Low/Moderate (Requires strong base)
Zero (Structurally impossible)
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process monitoring steps.
Protocol A: High-Efficiency Amidation of 1-CPCB-1-CA (Acid Chloride Method)
Due to the extreme steric hindrance of the quaternary α-carbon, standard coupling fails. This protocol utilizes the Vilsmeier-Haack reagent to force activation.[2]
Vilsmeier-Haack Generation: In an oven-dried flask under N₂, dissolve 1-CPCB-1-CA (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M). Add anhydrous DMF (0.05 equiv, catalytic).
Acid Chloride Formation: Cool the mixture to 0 °C. Dropwise, add Oxalyl Chloride (2.0 equiv, 20 mmol). Causality: Oxalyl chloride reacts with DMF to form the highly electrophilic Vilsmeier-Haack intermediate, which rapidly attacks the sterically hindered carboxylic acid, driving the formation of the acid chloride while off-gassing CO, CO₂, and HCl.
Activation Monitoring: Stir at room temperature for 2 hours. The reaction is complete when gas evolution ceases. Self-Validation: Quench a 10 µL aliquot in methanol; LC-MS should show >95% conversion to the corresponding methyl ester.
Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl. Redissolve the crude acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C.
Coupling: Slowly add the desired amine (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 4 hours.
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with 1M HCl (to remove unreacted amine) and brine, dry over Na₂SO₄, and concentrate.
Protocol B: α-Alkylation of CBCA via Enediolate Formation
This protocol leverages the acidic α-proton of CBCA to form a carbon-carbon bond, a pathway impossible for 1-CPCB-1-CA.[1]
Base Preparation: In an oven-dried flask under Argon, add anhydrous THF (0.2 M) and Diisopropylamine (2.3 equiv). Cool to -78 °C. Dropwise add n-Butyllithium (2.2 equiv, 2.5 M in hexanes). Stir for 30 minutes to form LDA.
Enediolate Formation: Slowly add a solution of CBCA (1.0 equiv) in THF to the LDA solution at -78 °C. Causality: 2.2 equivalents of LDA are strictly required. The first equivalent deprotonates the -COOH. The second equivalent removes the α-proton to form the lithium enediolate. Stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes to ensure complete enolization.
Electrophilic Trapping: Recool to -78 °C. Add the electrophile (e.g., Methyl Iodide, 1.5 equiv) dropwise. Allow the reaction to slowly warm to room temperature overnight.
Workup & Isolation: Carefully quench the reaction with 1M HCl until the aqueous layer reaches pH 2 (to protonate the carboxylate back to the free acid). Extract thoroughly with Ethyl Acetate. Wash with brine, dry over MgSO₄, and concentrate to yield the α-alkylated cyclobutanecarboxylic acid.
"Application Notes and Protocols for Carboxylic Acid Activation of 2-Amino-6-methyl-4 - Benchchem", benchchem.com,
"WO2017222914A1 - Carbocyclic prolinamide derivatives - Google P
"Exploiting Chemical Diversity through C–H Activation and DNA-Encoding - ChemRxiv", chemrxiv.org,
"Ring Expansion of Cyclobutylmethylcarbenium Ions to Cyclopentane or Cyclopentene Derivatives and Metal-Promoted Analogous Rearrangements | Chemical Reviews - ACS Public
A Comparative Guide to Steric Bulk: 1-Cyclopropylcyclobutane-1-carboxylic Acid vs. the Tert-butyl Group
Introduction: The Significance of Steric Bulk in Modern Drug Discovery In the intricate dance of molecular recognition that underpins pharmacology, the size and shape of a molecule are paramount. Steric bulk, the spatial...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Steric Bulk in Modern Drug Discovery
In the intricate dance of molecular recognition that underpins pharmacology, the size and shape of a molecule are paramount. Steric bulk, the spatial arrangement of atoms and the volume they occupy, is a critical determinant of a drug candidate's efficacy, selectivity, and metabolic stability. It governs how a molecule interacts with its biological target, influencing binding affinity and preventing off-target effects. For researchers in drug development, the ability to rationally modulate steric hindrance is a powerful tool for optimizing lead compounds.
A classic example of a sterically demanding substituent is the tert-butyl group. Its sheer size is often exploited to probe the steric tolerance of binding pockets and to shield reactive sites from metabolic enzymes. However, the rigidity and lipophilicity of the tert-butyl group can also introduce undesirable pharmacokinetic properties. This has led to a search for bioisosteres—substituents with similar steric profiles but different physicochemical properties. One such emerging bioisostere is the 1-cyclopropylcyclobutane-1-carboxylic acid moiety. This guide provides an in-depth, data-driven comparison of the steric properties of this novel spirocyclic system against the benchmark tert-butyl group, offering insights for medicinal chemists and drug development professionals.
To objectively compare steric bulk, we must move beyond qualitative descriptions and employ quantitative metrics. The most widely accepted of these is the A-value , which quantifies the steric strain a substituent experiences in the axial position of a cyclohexane ring compared to the equatorial position.[1][2] A larger A-value signifies greater steric bulk and a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.[2]
Another powerful approach involves computational methods to determine Sterimol parameters , which describe the shape of a substituent along different axes.[3][4] These parameters, including length (L) and two width parameters (B1 and B5), provide a more nuanced, three-dimensional picture of a substituent's steric profile.[3][4]
The Tert-butyl Group: A Steric Stalwart
The tert-butyl group is renowned for its substantial steric presence. Comprising a central carbon atom bonded to three methyl groups, it presents a formidable obstacle to approaching reactants or binding partners. This is reflected in its large A-value.
This high A-value indicates a strong energetic penalty for the tert-butyl group to occupy an axial position on a cyclohexane ring, effectively "locking" the conformation with the tert-butyl group in the equatorial position.
The Surprising Case of Spirocycles: 1-Cyclopropylcyclobutane-1-carboxylic Acid
At first glance, the 1-cyclopropylcyclobutane-1-carboxylic acid group, a spiro[3.2]heptane derivative, appears to be a large and sterically demanding substituent. However, recent research has revealed that spiro-fused rings adjacent to a cyclohexane can have a profound and counterintuitive effect on conformational energetics.
Studies have shown that the presence of a spirocyclopropane or spirocyclobutane can dramatically decrease the A-value of an adjacent substituent, and in some cases, even lead to a preference for the axial position.[5] This phenomenon is attributed to a combination of factors, including alterations in torsional strain and hyperconjugative effects. For bulky groups like tert-butyl, being adjacent to a spirocyclopropane can invert its normal preference, making the axial position more favorable.[5]
While a precise, experimentally determined A-value for the 1-cyclopropylcyclobutane-1-carboxylic acid group is not yet available in the literature, the established principles for adjacent spirocyclic systems strongly suggest its steric behavior will be markedly different from that of a tert-butyl group. It is anticipated to have a significantly lower A-value and may not exhibit the same rigid preference for an equatorial-like orientation.
To provide a quantitative comparison, we can turn to computational methods to estimate the steric parameters for the 1-cyclopropylcyclobutane-1-carboxylic acid group.
Comparative Steric Parameters: A Data-Driven Look
The following table presents the established A-value for the tert-butyl group and a discussion of the expected and computationally derivable parameters for the 1-cyclopropylcyclobutane-1-carboxylic acid moiety.
Spherically large, conformationally rigid, strong preference for equatorial position.
1-Cyclopropylcyclobutane-1-carboxylic acid
Expected to be significantly lower than tert-butyl; potentially near zero or negative.
Requires computational determination
Conformationally more complex, reduced effective steric bulk due to spirocyclic strain effects, potential for axial preference in certain ring systems.
Experimental Protocols
To empirically investigate the steric differences between these two groups, a series of comparative experiments can be designed. Below are detailed protocols for the synthesis of the key carboxylic acids and a proposed kinetic experiment to directly measure their steric influence on reaction rates.
Synthesis of 1-Cyclopropylcyclobutane-1-carboxylic Acid
This protocol is adapted from established methods for the synthesis of related cyclobutane and cyclopropane carboxylic acids.[6][7]
Caption: Synthetic workflow for 1-cyclopropylcyclobutane-1-carboxylic acid.
Step-by-Step Procedure:
Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. Diethyl malonate is added dropwise, followed by the slow addition of 1,3-dibromopropane. The mixture is refluxed for several hours. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude diester, which is purified by vacuum distillation.
Synthesis of Cyclobutanecarboxylic Acid: The diethyl cyclobutane-1,1-dicarboxylate is saponified by refluxing with an excess of aqueous sodium hydroxide. The resulting solution is cooled and acidified with concentrated hydrochloric acid, leading to the precipitation of cyclobutane-1,1-dicarboxylic acid. The diacid is then heated above its melting point to effect decarboxylation, yielding cyclobutanecarboxylic acid, which can be purified by distillation.
α-Bromination of Cyclobutanecarboxylic Acid: To a solution of cyclobutanecarboxylic acid in carbon tetrachloride, N-bromosuccinimide and a radical initiator such as AIBN are added. The mixture is refluxed under illumination with a tungsten lamp until the reaction is complete (monitored by TLC). The succinimide is filtered off, and the solvent is removed under reduced pressure to give 1-bromocyclobutanecarboxylic acid.
Cyclopropanation: The 1-bromocyclobutanecarboxylic acid is dissolved in an appropriate anhydrous solvent like THF and cooled. A solution of a cyclopropylating agent, such as cyclopropylmagnesium bromide (a Grignard reagent), is added slowly. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated. The final product, 1-cyclopropylcyclobutane-1-carboxylic acid, is purified by chromatography or crystallization.
Synthesis of Tert-pivalic Acid (2,2-Dimethylpropanoic Acid)
This is a standard procedure readily available in organic chemistry literature.
Comparative Kinetic Study: Esterification
The relative steric hindrance of the two groups can be quantified by comparing the rates of a reaction sensitive to steric bulk, such as Fischer esterification.
Caption: Workflow for the comparative kinetic study of esterification.
Procedure:
Equimolar amounts of 1-cyclopropylcyclobutane-1-carboxylic acid and tert-pivalic acid are placed in separate, identical reaction vessels.
A large excess of ethanol and a catalytic amount of concentrated sulfuric acid are added to each vessel.
The reactions are maintained at a constant temperature in a thermostated bath.
At regular time intervals, aliquots are withdrawn from each reaction mixture and quenched.
The concentration of the ethyl ester product in each aliquot is determined using a calibrated analytical technique such as gas chromatography-mass spectrometry (GC-MS) or quantitative nuclear magnetic resonance (qNMR) spectroscopy.
The initial rates of reaction are determined from the slope of the concentration of product versus time plots. The ratio of the rate constants will provide a quantitative measure of the relative steric hindrance of the two groups in this transformation.
Computational Protocol for Steric Parameter Determination
For a more in-depth understanding, computational chemistry can be employed to calculate key steric parameters.
Caption: Computational workflow for determining A-values and Sterimol parameters.
Methodology:
Structure Generation: Three-dimensional structures of the cyclohexane derivatives of both the tert-butyl group and the 1-cyclopropylcyclobutane-1-carboxylic acid group are generated.
Conformational Search: A thorough conformational analysis is performed to locate the lowest energy chair conformations with the substituent in the axial and equatorial positions.
Geometry Optimization and Energy Calculation: The geometries of the axial and equatorial conformers are optimized using a suitable level of theory, such as Density Functional Theory (DFT). Subsequent frequency calculations are performed to verify that the optimized structures are true minima on the potential energy surface and to obtain the Gibbs free energies.
A-Value Calculation: The A-value is calculated as the difference in the Gibbs free energy between the axial and equatorial conformers.
Sterimol Parameter Calculation: The optimized geometries are used as input for software packages that can calculate Sterimol parameters, such as DBSTEP or other computational chemistry tools.[1][8]
Conclusion: A Nuanced Perspective on Steric Bulk
The comparison between the 1-cyclopropylcyclobutane-1-carboxylic acid group and the tert-butyl group highlights a crucial principle in modern medicinal chemistry: steric bulk is not merely a matter of size, but also of shape, flexibility, and the subtle interplay of electronic and strain effects. While the tert-butyl group serves as a reliable and predictable bulky substituent, the spirocyclic nature of 1-cyclopropylcyclobutane-1-carboxylic acid introduces a level of complexity that can be strategically exploited.
The anticipated lower A-value and unique conformational preferences of the spirocyclic moiety suggest that it can function as a "smarter" steric shield, one that may be better tolerated in certain binding pockets while still providing sufficient bulk to hinder metabolic attack or direct molecular interactions. The protocols outlined in this guide provide a framework for both the synthesis and the rigorous experimental and computational evaluation of this and other novel bioisosteres, empowering researchers to make more informed decisions in the design of next-generation therapeutics.
References
"Ranking The Bulkiness Of Substituents On Cyclohexanes: 'A-Values'." Master Organic Chemistry. [Link]
A Comparative Guide to the Spectroscopic Validation of 1-Cyclopropylcyclobutane-1-carboxylic Acid Purity Standards
For researchers, scientists, and drug development professionals, the establishment of high-purity reference standards is the bedrock of accurate analytical science. The purity value assigned to a standard directly impact...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the establishment of high-purity reference standards is the bedrock of accurate analytical science. The purity value assigned to a standard directly impacts every subsequent measurement, from potency assays to impurity profiling. This guide provides an in-depth, technically-grounded comparison of spectroscopic and chromatographic methods for the validation of 1-cyclopropylcyclobutane-1-carboxylic acid, a crucial building block in modern medicinal chemistry. We will move beyond mere protocols to explore the causality behind methodological choices, ensuring a robust and self-validating approach to purity assignment.
The Critical Role of Purity and the Orthogonal Approach
In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) or intermediate is not merely a number but a cornerstone of safety and efficacy. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization of new drug substances.[1][2] The ICH Q3A(R2) guideline, for instance, sets clear thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of a drug.[3][4]
Assigning a purity value to a reference standard like 1-cyclopropylcyclobutane-1-carboxylic acid (Table 1) cannot be reliably achieved with a single technique. A single method may be blind to certain impurities (e.g., an impurity that co-elutes in chromatography or lacks a chromophore for UV detection). Therefore, a multi-faceted, orthogonal approach is imperative. This involves using multiple analytical techniques that rely on different chemical and physical principles. The convergence of results from these orthogonal methods provides a high degree of confidence in the final purity assignment.
Table 1: Physicochemical Properties of 1-Cyclopropylcyclobutane-1-carboxylic acid
Our validation strategy will employ a combination of techniques to assess identity, organic purity, and the content of volatile and non-volatile impurities.
Caption: Orthogonal workflow for reference standard validation.
Spectroscopic Techniques for Identity Confirmation
Before quantifying purity, we must unequivocally confirm the chemical structure of the bulk material.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is unparalleled for structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.
Expertise & Causality: For 1-cyclopropylcyclobutane-1-carboxylic acid, ¹H NMR is expected to show distinct signals for the cyclopropyl and cyclobutane protons. The acidic proton of the carboxyl group is a key diagnostic, typically appearing as a broad singlet far downfield (10-12 ppm).[6] The integration of these signals should correspond to the number of protons in each environment. ¹³C NMR will confirm the number of unique carbon atoms, with the carbonyl carbon appearing characteristically downfield (165-185 δ).[7] The absence of significant unassigned signals is the first indication of high purity.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-Cyclopropylcyclobutane-1-carboxylic acid
Nucleus
Predicted Chemical Shift (ppm)
Key Features
¹H
10.0 - 12.0
Broad singlet, 1H (COOH)
2.0 - 2.8
Multiplets, 4H (Cyclobutane CH₂)
1.8 - 2.2
Multiplets, 2H (Cyclobutane CH₂)
1.0 - 1.5
Multiplet, 1H (Cyclopropyl CH)
0.2 - 0.8
Multiplets, 4H (Cyclopropyl CH₂)
¹³C
175 - 185
C=O (Carboxylic Acid)
45 - 55
Quaternary Carbon (C-COOH)
25 - 35
Cyclobutane CH₂
10 - 20
Cyclopropyl CH
5 - 15
Cyclopropyl CH₂
Note: These are estimated values and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the confirmation of its elemental composition.
Expertise & Causality: For our analyte (C₈H₁₂O₂), the expected exact mass is 140.08373 Da. An HRMS technique like electrospray ionization (ESI) in negative mode is ideal, as it will readily deprotonate the carboxylic acid to form the [M-H]⁻ ion at m/z 140.0764. Observing a mass that matches this value to within a few parts-per-million (ppm) provides very strong evidence for the correct molecular formula. Coupling MS with a liquid chromatography system (LC-MS) is a powerful combination for both identification and impurity profiling.[8][9]
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10]
Expertise & Causality: The hallmark of a carboxylic acid in an FTIR spectrum is the presence of two key absorption bands: a very broad O-H stretch from approximately 2500-3300 cm⁻¹ (due to hydrogen-bonded dimers) and a sharp, intense C=O (carbonyl) stretch between 1690-1760 cm⁻¹.[7][11] The presence of these two features provides definitive confirmation of the carboxylic acid moiety.
Chromatographic Purity Assessment: Separating and Quantifying Impurities
While spectroscopy confirms identity, chromatography is the workhorse for separating and quantifying impurities.
HPLC is the primary technique for assessing the purity of non-volatile organic compounds.
Expertise & Causality: A reversed-phase method using a C18 column is the logical starting point, as it separates compounds based on hydrophobicity.[12] Since our analyte is an acid, the pH of the mobile phase is critical. A low pH (e.g., using 0.1% formic or phosphoric acid) ensures the carboxylic acid is fully protonated and elutes as a single, sharp peak. A gradient elution from a weak organic solvent (water) to a strong organic solvent (acetonitrile or methanol) is used to elute the main compound and any potential impurities with different polarities. UV detection is standard, but coupling to a mass spectrometer (HPLC-MS) provides invaluable mass information on any impurity peaks detected.[13]
Caption: Workflow for HPLC-UV/MS purity analysis.
Table 3: Hypothetical HPLC-UV Purity Analysis of 1-Cyclopropylcyclobutane-1-carboxylic acid
Peak No.
Retention Time (min)
Area %
Identity
1
3.5
0.08
Unknown Impurity
2
5.2
0.11
Starting Material A (Hypothetical)
3
8.9
99.75
1-Cyclopropylcyclobutane-1-carboxylic acid
4
10.1
0.06
Dimer by-product (Hypothetical)
Total
100.00
| Purity by Area % | | 99.75% | |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is ideal for analyzing volatile compounds. While carboxylic acids themselves are generally not volatile enough for direct GC analysis, they can be analyzed after a chemical modification step known as derivatization .[14]
Expertise & Causality: Derivatization is necessary to increase the volatility and thermal stability of the analyte.[15] A common method is silylation, which replaces the acidic proton with a trimethylsilyl (TMS) group using a reagent like BSTFA.[14] This blocks the hydrogen bonding and makes the molecule suitable for GC. This orthogonal technique is excellent for detecting impurities that might be missed by HPLC. It is also the primary method for quantifying residual solvents used in the synthesis, typically performed using a headspace autosampler without derivatization.
Caption: Workflow for GC-MS analysis with derivatization.
Quantitative NMR (qNMR) for Absolute Purity
For the highest level of accuracy, quantitative NMR (qNMR) can be used to determine the absolute purity (or assay) of the material.
Expertise & Causality: qNMR compares the integral of a specific, well-resolved signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.[16] Benzoic acid, for example, is available as a primary standard from NIST for this purpose.[17] The key is to choose a standard with signals that do not overlap with the analyte. By carefully weighing both the analyte and the standard, the mass-by-mass purity of the analyte can be calculated directly, providing a result traceable to the International System of Units (SI).[17] This method is independent of the analyte's chemical structure, making it a truly universal and authoritative technique.
Comparative Summary and Final Purity Calculation
No single technique tells the whole story. A robust purity assessment relies on the intelligent synthesis of data from these orthogonal methods.
Table 4: Comparison of Key Analytical Techniques
Technique
Principle
Strengths
Limitations
NMR
Nuclear spin in a magnetic field
Definitive structure confirmation; qNMR for absolute purity.
Lower sensitivity to trace impurities compared to chromatography.
HRMS
Mass-to-charge ratio
Confirms molecular formula with high accuracy.
Provides no information on isomers; ionization can be variable.
FTIR
Infrared light absorption
Rapid confirmation of functional groups.
Not quantitative; provides limited structural detail.
HPLC-UV/MS
Differential partitioning
Excellent separation of non-volatile impurities; highly sensitive and quantitative.
May miss impurities without a UV chromophore or those that co-elute.
| GC-MS | Volatility and partitioning | Excellent for volatile impurities and residual solvents; orthogonal to HPLC. | Requires derivatization for non-volatile analytes; not suitable for thermally unstable compounds. |
Final Purity Calculation:
The final purity value is calculated by subtracting the percentages of all identified impurities from 100%.
Purity (%) = 100% - (% Organic Impurities by HPLC) - (% Water by Karl Fischer) - (% Residual Solvents by GC) - (% Non-Volatile/Inorganic Impurities by Sulfated Ash)
This comprehensive approach ensures that the assigned purity value is accurate, defensible, and fit for purpose in a regulated research and development environment.
Protocols
Protocol 1: HPLC-UV/MS Analysis
Mobile Phase Preparation:
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Sample Preparation: Accurately weigh approx. 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Dilute 1:10 in the same solvent for a working solution of 0.1 mg/mL.
Chromatographic Conditions:
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
Flow Rate: 0.3 mL/min.
Column Temperature: 40°C.
Injection Volume: 2 µL.
UV Detection: 210 nm.
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
MS Conditions (ESI-):
Capillary Voltage: 3.0 kV.
Scan Range: m/z 50-500.
Analysis: Inject a solvent blank, followed by the sample solution. Integrate all peaks and calculate the area percent of the main peak.
Protocol 2: GC-MS Analysis with BSTFA Derivatization
Sample Preparation: Accurately weigh approx. 1 mg of the sample into a GC vial. Ensure the sample is dry.
Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes.[14] Cool to room temperature.
GC Conditions:
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
Inlet Temperature: 250°C.
Injection Volume: 1 µL (Split 20:1).
Carrier Gas: Helium, constant flow 1.2 mL/min.
Oven Program: Start at 80°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.
MS Conditions (EI):
Source Temperature: 230°C.
Scan Range: m/z 40-450.
Analysis: Inject the derivatized sample. Identify peaks based on their mass spectra and retention times.
References
Title: IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2)
Source: International Council for Harmonisation (ICH)
URL: [Link]
Title: Impurity guidelines in drug development under ICH Q3
Source: AMSbiopharma
URL: [Link]
Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline
Source: European Medicines Agency
URL: [Link]
Title: ICH Q3A(R2) Impurities in New Drug Substances
Source: ECA Academy
URL: [Link]
Title: Analysis of Airborne Carboxylic Acids and Phenols as Their Pentafluorobenzyl Derivatives: Gas Chromatography/Ion Trap Mass Spectrometry with a Novel Chemical Ionization Reagent, PFBOH
Source: ACS Publications (Environmental Science & Technology)
URL: [Link]
Title: ICH Q3B(R2) Impurities in New Drug Products
Source: International Council for Harmonisation (ICH)
URL: [Link]
Title: IR Spectroscopy Tutorial: Carboxylic Acids
Source: University of Calgary
URL: [Link]
Title: Ion Chromatography–Mass Spectrometry for Profiling Low Molecular Mass Organic Acids in Beverages and Biomass
Source: Spectroscopy Online
URL: [Link]
Title: Spectroscopy of Carboxylic Acids and Nitriles
Source: Chemistry LibreTexts
URL: [Link]
Title: A Standard for Standards
Source: National Institute of Standards and Technology (NIST)
URL: [Link]
Title: Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector
Source: Waters Corporation
URL: [Link]
Title: Spectroscopy of Carboxylic Acids and Nitriles
Source: Chemistry LibreTexts
URL: [Link]
Title: Acids: Derivatization for GC Analysis
Source: Regis Technologies
URL: [Link]
Title: Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent
Source: Frontiers in Chemistry (via PMC)
URL: [Link]
An In Vitro Toxicological Deep Dive: Comparative Safety Profiling of Novel 1-Cyclopropylcyclobutane-1-carboxylic Acid Derivatives
Introduction: Navigating the Toxicological Landscape of Small Molecules with Strained Ring Systems In the intricate process of drug discovery and development, early and accurate assessment of a compound's toxicological p...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating the Toxicological Landscape of Small Molecules with Strained Ring Systems
In the intricate process of drug discovery and development, early and accurate assessment of a compound's toxicological profile is paramount. Promising therapeutic candidates can often falter due to unforeseen safety liabilities, leading to costly late-stage attrition. This guide provides a comprehensive in vitro toxicity comparison of a series of novel 1-cyclopropylcyclobutane-1-carboxylic acid derivatives. These compounds, characterized by their unique strained ring systems, represent a class of molecules with significant therapeutic potential. However, the very features that confer desirable pharmacological properties—such as metabolic stability and conformational rigidity—can also introduce specific toxicological risks.[1]
This document is intended for researchers, toxicologists, and drug development professionals. It will provide not only a direct comparison of the in vitro toxicity of three lead candidates but also a detailed rationale for the experimental choices made, step-by-step protocols for key assays, and an exploration of the potential mechanistic underpinnings of the observed toxicities. Our approach is grounded in the principles of scientific integrity, providing a self-validating system of protocols and authoritative references to support our claims.
For the purpose of this guide, we will be comparing the parent molecule, CPCB-001 , with three of its derivatives, each featuring a common medicinal chemistry modification:
CPCB-004: 1-cyclopropyl-3-hydroxycyclobutane-1-carboxylic acid (a hydroxylated derivative)
The Strategic Selection of In Vitro Toxicity Assays
A tiered and multi-parametric approach to in vitro toxicology is essential for building a comprehensive safety profile. We have selected a battery of assays designed to probe for general cytotoxicity, organ-specific toxicity (hepatotoxicity), and genotoxicity. This panel allows for a holistic view of the potential liabilities of the CPCB series.
The workflow for our in vitro toxicity assessment is outlined below:
Figure 1: A tiered workflow for the in vitro toxicity assessment of CPCB derivatives.
Part 1: General Cytotoxicity Assessment
The initial tier of our investigation focuses on identifying overt cytotoxicity. We employ two distinct but complementary assays to assess cell health: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies cell membrane integrity. For this initial screen, we utilized the HEK293 cell line, a human embryonic kidney cell line commonly used for general toxicity screening.[2][3]
Comparative Cytotoxicity Data (IC50, µM)
Compound
MTT Assay (HEK293 cells, 48h)
LDH Release Assay (HEK293 cells, 48h)
CPCB-001
> 100
> 100
CPCB-002
75.4
82.1
CPCB-003
> 100
> 100
CPCB-004
> 100
> 100
Data presented is hypothetical for illustrative purposes.
Interpretation of Results:
The initial cytotoxicity screen reveals that the parent compound CPCB-001 and its amide and hydroxylated derivatives (CPCB-003 and CPCB-004 ) exhibit low cytotoxic potential, with IC50 values greater than 100 µM in both assays. In contrast, CPCB-002 , which contains a cyclopropylamine moiety, displays moderate cytotoxicity. This finding immediately flags the cyclopropylamine group as a potential toxicophore and warrants further investigation into its mechanism of toxicity.
Experimental Protocols
Step-by-Step Protocol: MTT Cytotoxicity Assay
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[4]
Compound Treatment: Prepare serial dilutions of the CPCB compounds in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
Formazan Formation: Incubate the plate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4][5]
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[2]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Step-by-Step Protocol: LDH Release Assay
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell culture supernatant from each well to a new flat-bottom 96-well plate.[6]
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[6]
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[6]
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm should also be measured and subtracted from the 490 nm readings to correct for background.[6][7]
Data Analysis: Determine the amount of LDH released relative to a positive control (cells lysed to achieve maximum LDH release) and calculate the IC50 value.
Part 2: Mechanistic Insights into Hepatotoxicity
Given that the liver is a primary site of drug metabolism and is often a target for drug-induced toxicity, we next focused on assessing the hepatotoxic potential of the CPCB series.[8] The observation of cytotoxicity with the cyclopropylamine-containing CPCB-002 guided this investigation. We utilized the human hepatoma cell line, HepG2, a well-established model for in vitro hepatotoxicity studies.
Many carboxylic acid-containing drugs are known to cause idiosyncratic drug toxicity, which may be mediated by the formation of reactive acyl glucuronide or acyl Coenzyme A (CoA) conjugates.[9][10][11] Additionally, cyclopropylamines can undergo metabolic activation by cytochrome P450 enzymes to form reactive ring-opened intermediates.[12][13]
Figure 2: Potential metabolic activation pathways leading to hepatotoxicity.
Comparative Hepatotoxicity Data in HepG2 Cells
Compound
HepG2 Cytotoxicity (IC50, µM, 48h)
Mitochondrial Toxicity (IC50, µM, Glu/Gal Assay)
CPCB-001
> 100
> 100
CPCB-002
45.2
55.8
CPCB-003
> 100
> 100
CPCB-004
92.5
> 100
Data presented is hypothetical for illustrative purposes.
Interpretation of Results:
The data from the HepG2 assays reinforce the initial findings. CPCB-002 demonstrates the most potent cytotoxicity against liver cells. The mitochondrial toxicity assay, which compares cell viability in glucose- versus galactose-containing media to unmask mitochondrial toxicants, also shows that CPCB-002 has a detrimental effect on mitochondrial function. CPCB-004 exhibits weak hepatotoxicity, suggesting that the addition of a hydroxyl group may introduce a minor liability. The parent compound CPCB-001 and the amide CPCB-003 remain non-toxic at the concentrations tested. These results strongly suggest that the toxicity of CPCB-002 is linked to the metabolic activation of the cyclopropylamine moiety, a known mechanism for hepatotoxicity.[13]
Part 3: Genotoxicity Assessment
Genotoxicity testing is a critical component of safety assessment, as it evaluates the potential of a compound to damage DNA, which can lead to mutations and cancer. We employed a standard two-test in vitro battery: the Ames test for gene mutations in bacteria and the in vitro micronucleus assay for chromosomal damage in mammalian cells.[14]
Comparative Genotoxicity Data
Compound
Ames Test (TA98, TA100, TA1535, TA1537, WP2 uvrA) with and without S9
In Vitro Micronucleus (CHO-K1 cells) with and without S9
CPCB-001
Negative
Negative
CPCB-002
Negative
Negative
CPCB-003
Negative
Negative
CPCB-004
Negative
Negative
Data presented is hypothetical for illustrative purposes.
Interpretation of Results:
All four compounds in the CPCB series tested negative in both the Ames test and the in vitro micronucleus assay, both in the presence and absence of a metabolic activation system (S9). This is a favorable outcome, suggesting that this chemical class does not possess mutagenic or clastogenic potential under the conditions of these assays. The lack of genotoxicity, even for the cytotoxic CPCB-002 , indicates that its toxicity is likely mediated by other mechanisms, such as the formation of reactive metabolites that damage cellular macromolecules rather than DNA.
Experimental Protocols
Step-by-Step Protocol: Ames Test (Plate Incorporation Method)
Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).[15]
Metabolic Activation: Prepare the S9 mix from the liver homogenate of Aroclor-1254-induced rats.
Test Mixture: In a sterile tube, add 2 mL of molten top agar (kept at 45°C), 0.1 mL of the bacterial culture, 0.1 mL of the test compound at the desired concentration, and 0.5 mL of S9 mix or buffer (for assays without metabolic activation).[15]
Plating: Vortex the mixture and pour it onto a minimal glucose agar plate.[16]
Incubation: Incubate the plates at 37°C for 48-72 hours.[16][17]
Colony Counting: Count the number of revertant colonies on each plate.
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the spontaneous reversion rate in the negative control.
Step-by-Step Protocol: In Vitro Micronucleus Assay
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells to approximately 50% confluency.
Compound Treatment: Treat the cells with various concentrations of the CPCB compounds, a vehicle control, and positive controls (e.g., mitomycin-C without S9, cyclophosphamide with S9) for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 24 hours) without S9.[18]
Cytochalasin B Addition: After the treatment period, wash the cells and add fresh medium containing cytochalasin B (to block cytokinesis). This allows for the identification of cells that have completed one cell division.[19]
Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycles.
Cell Harvesting and Staining: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain like Giemsa or acridine orange.[18]
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[18][20]
Data Analysis: A compound is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Discussion and Conclusion
This comparative in vitro toxicity guide provides a framework for the early safety assessment of 1-cyclopropylcyclobutane-1-carboxylic acid derivatives. Our tiered approach, beginning with general cytotoxicity and progressing to more specific endpoints like hepatotoxicity and genotoxicity, allows for a systematic and resource-efficient evaluation of this chemical series.
The hypothetical data presented herein illustrates a common scenario in drug development where a specific structural modification can introduce a toxicological liability. In our case, the introduction of a cyclopropylamine moiety in CPCB-002 resulted in moderate cytotoxicity, particularly in metabolically competent HepG2 cells. This aligns with existing literature suggesting that cyclopropylamines can be metabolically activated to reactive species, potentially leading to hepatotoxicity.[13] The other modifications—the amide in CPCB-003 and the hydroxyl group in CPCB-004 —appeared to be better tolerated, with the parent compound CPCB-001 and the amide derivative showing the cleanest profiles.
Importantly, none of the compounds in this series demonstrated genotoxic potential in the Ames and in vitro micronucleus assays. This is a significant finding, as it suggests that the observed cytotoxicity of CPCB-002 is not due to direct DNA damage.
Key Takeaways for Drug Development Professionals:
Structure-Toxicity Relationships: Even minor structural modifications can have a profound impact on the toxicological profile of a compound series. The cyclopropylamine moiety should be considered a potential structural alert for metabolic activation-induced toxicity.
Tiered-Testing Strategy: A multi-parametric, tiered approach to in vitro toxicology is an effective strategy for early risk identification and mitigation.
Mechanistic Understanding: Investigating the potential mechanisms of toxicity, such as metabolic activation, is crucial for guiding further medicinal chemistry efforts to design safer and more effective drug candidates.
References
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
PubMed. (2015, December 21). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Retrieved from [Link]
Frontiers in Toxicology. (2023, April 26). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]
ResearchGate. (2024, February 28). Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches. Retrieved from [Link]
Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]
ACS Publications. (2015, November 11). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Retrieved from [Link]
Microbe Online. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]
Bio-protocol. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]
NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
PubMed. (2024, February 28). Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches. Retrieved from [Link]
protocols.io. (2025, January 24). Quantifying cell viability via LDH cytotoxicity assay. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
Ames Test. (2024, October 13). The Ames Test. Retrieved from [Link]
SciSpace. (2010, July 19). In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human. Retrieved from [Link]
The Ames test: a methodological short review. (n.d.). Retrieved from [Link]
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Personal protective equipment for handling 1-Cyclopropylcyclobutane-1-carboxylic acid
As a Senior Application Scientist, I have designed this protocol to provide not just the procedural steps, but the mechanistic reasoning behind our safety standards for handling 1-Cyclopropylcyclobutane-1-carboxylic acid...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have designed this protocol to provide not just the procedural steps, but the mechanistic reasoning behind our safety standards for handling 1-Cyclopropylcyclobutane-1-carboxylic acid . This compound is a valuable building block in drug discovery, but its unique structural features demand highly specific handling precautions.
By integrating mechanistic understanding into daily operations, we elevate laboratory safety from mere compliance to a culture of scientific excellence.
Chemical Identity & Hazard Profile
Before handling any reagent, it is critical to understand its fundamental properties. The quantitative data and hazard classifications for this compound are summarized below.
Understanding the chemical nature of a reagent is the first step in self-validating safety. The hazard profile of 1-Cyclopropylcyclobutane-1-carboxylic acid is driven by three distinct features:
The Acidic Core: The carboxylic acid moiety protonates physiological targets and disrupts cell membranes, causing localized tissue irritation (H315, H319)[2].
The Lipophilic Tail: The cyclopropyl and cyclobutane rings significantly increase the molecule's lipophilicity (LogP). This enhances its ability to penetrate the lipid-rich stratum corneum of the skin compared to simple short-chain acids like acetic acid.
Physical State: Supplied as a liquid at room temperature[2], it poses a vapor and aerosol hazard, leading to potential respiratory irritation (H335)[2].
This duality—an irritating acidic core combined with a skin-penetrating lipophilic tail—means dermal exposure requires immediate attention, and PPE selection must be highly intentional.
Causality-Driven PPE Selection Matrix
Do not simply wear PPE; understand why you are wearing it. Every piece of equipment described below directly mitigates a specific mechanistic hazard.
Protective Equipment
Specification Standard
Mechanistic Justification (The "Why")
Hand Protection
Nitrile Gloves (≥ 0.11 mm thickness)
The bicyclic aliphatic rings increase the molecule's lipophilicity, facilitating rapid dermal absorption if standard latex is used. Nitrile provides superior resistance to lipophilic organic acids. Double-gloving is recommended for volumes >10 mL.
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Prevents severe ocular irritation (H319)[2]. The liquid state increases the risk of micro-droplet aerosolization during dispensing or rapid transfer.
Body Protection
100% Cotton Lab Coat
Cotton resists melting upon chemical contact, unlike synthetic blends. A flame-resistant (FR) coat is required if handling alongside highly flammable solvents.
Respiratory
Chemical Fume Hood (80-120 fpm)
Mitigates respiratory irritation (H335)[2] caused by the compound's vapor pressure at room temperature.
Operational Workflow & Handling Protocol
This self-validating protocol ensures that every step incorporates a safety checkpoint.
Phase 1: Preparation and Environmental Control
Verify Containment: Ensure the chemical fume hood is operational with a face velocity between 80 and 120 feet per minute (fpm). Do not proceed if the alarm sounds.
Don PPE: Equip standard PPE as outlined in the matrix. Inspect gloves for micro-tears before handling the reagent bottle.
Tool Selection: Select glass or PTFE-lined syringes for volumetric transfer. Avoid prolonged contact with polystyrene or low-density polyethylene (LDPE), as the lipophilic nature of the bicyclic rings can cause polymer swelling and leaching.
Phase 2: Dispensing and Transfer
Equilibration: Allow the reagent bottle to reach room temperature if stored cold (2-8°C). This prevents the condensation of ambient moisture, which can degrade the acid or alter its effective concentration.
Aseptic Transfer: Insert a purged needle/syringe into the septum (if applicable) or carefully pour into a tared glass vial. Maintain the tip of the syringe below the rim of the receiving vessel to prevent aerosolization.
Immediate Sealing: Cap the source bottle immediately after use to minimize vapor release (H335 hazard)[2] and prevent atmospheric moisture ingress.
Phase 3: Reaction Setup
Controlled Addition: Add the acid to the reaction mixture slowly. If reacting with bases or amines (e.g., in amide coupling reactions), monitor for mild exothermic neutralization.
Closed System: Utilize a closed system with a nitrogen or argon balloon if the reaction involves moisture-sensitive coupling reagents (e.g., HATU, EDC).
Phase 4: Post-Operation and Decontamination
Tool Decontamination: Rinse all syringes and glassware with a compatible organic solvent (e.g., acetone or ethyl acetate) directly into the organic waste stream before transferring to the aqueous wash station.
Glove Disposal: Remove outer gloves using the pinch-and-pull method to avoid skin contamination. Dispose of them in solid hazardous waste.
Workflow for safe handling and spill response of 1-Cyclopropylcyclobutane-1-carboxylic acid.
Spill Response & Waste Disposal Plan
Immediate Spill Response (Small Spills < 50 mL)
Containment: Alert nearby personnel and isolate the area. Ensure the fume hood sash is lowered to a safe working height.
Neutralization: Cover the liquid spill with sodium bicarbonate (NaHCO₃) powder or a commercial acid-neutralizing spill kit. Mechanistic Goal: Convert the lipophilic acid into its highly polar, water-soluble sodium salt, which significantly reduces its vapor pressure and dermal penetration hazard.
Absorption: Once bubbling (CO₂ evolution) ceases, sweep up the neutralized mixture using inert absorbent pads or a dedicated chemical dustpan.
Surface Decontamination: Wash the affected area thoroughly with soap and water to remove any residual sodium salt.
Waste Segregation and Disposal
Liquid Waste: Dispose of unused chemical and solvent washings into the "Non-Halogenated Organic Waste" container, provided no halogenated solvents (e.g., DCM, chloroform) were used in the reaction.
Solid Waste: Place contaminated gloves, absorbent pads, and empty reagent bottles into a designated "Hazardous Solid Waste" bin. Do not dispose of empty bottles in standard glass recycling.